molecular formula C9H19N B13185803 N-ethyl-2-methylcyclohexan-1-amine

N-ethyl-2-methylcyclohexan-1-amine

Cat. No.: B13185803
M. Wt: 141.25 g/mol
InChI Key: UCFBHIZLPWZXBO-UHFFFAOYSA-N
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Description

N-Ethyl-2-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . This secondary amine is characterized by a cyclohexane ring substituted with an ethyl group and a methyl group adjacent to the amine functional group. The compound is supplied as a liquid and is recommended to be stored at room temperature . With the CAS number 252854-42-5 , this amine is a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential utility in the development of pharmaceuticals, agrochemicals, and as a building block for more complex nitrogen-containing molecules. Researchers may employ it in catalysis, as a ligand in coordination chemistry, or in the study of stereochemistry due to the chiral center present in the molecule. The specific mechanism of action and full spectrum of research applications are areas of ongoing scientific investigation. This product is intended for laboratory and research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-ethyl-2-methylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-3-10-9-7-5-4-6-8(9)2/h8-10H,3-7H2,1-2H3

InChI Key

UCFBHIZLPWZXBO-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCCC1C

Origin of Product

United States

Foundational & Exploratory

Stereochemical & Conformational Analysis: N-Ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical and conformational properties of N-ethyl-2-methylcyclohexan-1-amine. This document is structured for researchers requiring rigorous structural validation and synthesis planning.

Executive Summary

This compound represents a classic 1,2-disubstituted cyclohexane scaffold where steric and electronic factors drive conformational preference. The molecule possesses two chiral centers (C1 and C2), giving rise to four stereoisomers: a trans-pair (diequatorial preference) and a cis-pair (axial/equatorial).

For drug development applications, distinguishing these isomers is critical as the spatial orientation of the ethylamino "tail" relative to the methyl "anchor" dictates receptor binding affinity (e.g., in NMDA antagonists or local anesthetic pharmacophores). This guide establishes the thermodynamic hierarchy, synthetic pathways for stereocontrol, and NMR-based validation protocols.

Stereoisomer Hierarchy

The molecule exists as two diastereomers, each consisting of an enantiomeric pair.

  • Trans-Isomer (Thermodynamic Product):

    • Configuration: (1R, 2R) and (1S, 2S).

    • Geometry: Substituents are on opposite faces of the ring.

  • Cis-Isomer (Kinetic Product):

    • Configuration: (1R, 2S) and (1S, 2R).

    • Geometry: Substituents are on the same face of the ring.

Visualization: Isomer Classification

IsomerHierarchy Root This compound Diast Diastereomers Root->Diast Trans Trans-Isomer (Diequatorial Preferred) Diast->Trans Thermodynamic Cis Cis-Isomer (Axial/Equatorial) Diast->Cis Kinetic / Steric Trans_Enant (1R, 2R) + (1S, 2S) Racemate Trans->Trans_Enant Cis_Enant (1R, 2S) + (1S, 2R) Racemate Cis->Cis_Enant

Caption: Hierarchical classification of stereoisomers based on C1/C2 relative configuration.

Conformational Analysis

The stability of the isomers is governed by A-values (steric bulk) and 1,3-diaxial interactions.

Thermodynamic Parameters
  • Methyl Group A-value: ~1.7 kcal/mol.

  • Amino Group (-NHR) A-value: ~1.2–1.5 kcal/mol.

    • Note: While the ethyl group adds bulk, the nitrogen inversion and ability to rotate the ethyl tail away from the ring often results in a slightly lower effective A-value than the rigid methyl group.

The Trans-Isomer (Diequatorial vs. Diaxial)

The trans isomer exists in equilibrium between a diequatorial conformer and a diaxial conformer.

  • Diequatorial (ee): Both the C2-Methyl and C1-Ethylamino groups are equatorial.

    • Steric Strain: Minimal. Only a gauche interaction between the C1 and C2 substituents exists (~0.9 kcal/mol).

  • Diaxial (aa): Both groups are axial.

    • Steric Strain: Severe 1,3-diaxial interactions involving both the methyl and the amino group.

The Cis-Isomer (Axial-Equatorial)

The cis isomer must place one substituent axial and the other equatorial.[1][2]

  • Conformer A: Methyl (Equatorial) / Amino (Axial).

  • Conformer B: Methyl (Axial) / Amino (Equatorial).

  • Prediction: Since the Methyl group (A=1.[1][3][4]7) is sterically more demanding than the amino group (A≈1.4), Conformer A is the major species. The methyl group acts as the "anchor," forcing the amino group into the axial position.

Visualization: Conformational Equilibrium

Conformations cluster_trans Trans-Isomer Equilibrium cluster_cis Cis-Isomer Equilibrium T_aa Diaxial (aa) High Energy Unstable T_ee Diequatorial (ee) Low Energy Global Minimum T_aa->T_ee K >> 1 C_A Me-Eq / N-Ax Major Conformer C_B Me-Ax / N-Eq Minor Conformer C_B->C_A K > 1

Caption: Equilibrium analysis showing the dominance of the diequatorial trans-isomer and the Me-equatorial cis-isomer.

Synthetic Pathways & Stereocontrol

To access specific isomers, researchers must choose the appropriate reduction method.

Method A: Reductive Amination (Tunable)

Reaction: 2-Methylcyclohexanone + Ethylamine + Reducing Agent.

  • Mechanism: Formation of imine followed by hydride delivery.

  • Stereocontrol:

    • Thermodynamic Control (H2/Pd): Equilibration of the imine intermediate typically yields the Trans isomer (diequatorial).

    • Kinetic Control (NaBH4 / NaBH(OAc)3): Hydride attacks from the axial direction (least hindered trajectory, often called "axial attack" leading to equatorial product) or equatorial direction.

    • Protocol Insight: For 2-substituted cyclohexanones, small hydride donors (NaBH4) often favor "axial attack," yielding the equatorial amine (Trans ). However, bulky reducing agents (e.g., L-Selectride) attack equatorially, yielding the axial amine (Cis ).

Method B: Hydrogenation of Aromatic Precursor

Reaction: Hydrogenation of N-ethyl-2-methylaniline (N-Ethyl-o-toluidine).

  • Catalyst: Rh/C or PtO2 in acidic media.

  • Outcome: Heterogeneous hydrogenation often adds hydrogen to the same face of the aromatic ring, favoring the Cis isomer (kinetic product). High temperature/pressure can isomerize this to the Trans form.

Visualization: Synthesis Workflow

Synthesis Start Precursor Selection Ketone 2-Methylcyclohexanone Start->Ketone Aniline N-Ethyl-2-methylaniline Start->Aniline Imine Imine Intermediate Ketone->Imine + EtNH2 Trans TRANS Isomer (Diequatorial) Aniline->Trans H2 / High T, P (Isomerization) Cis CIS Isomer (Axial-Equatorial) Aniline->Cis H2 / Rh/C / AcOH (Syn-Addition) Imine->Trans Small Hydride (NaBH4) (Axial Attack) Imine->Cis Bulky Hydride (Equatorial Attack)

Caption: Decision tree for selecting synthetic routes based on the desired stereochemical outcome.

Analytical Validation (NMR)

Distinguishing the isomers relies on


H NMR coupling constants (

-values) between the proton at C1 (H1) and the proton at C2 (H2).[5][6]
The Karplus Relationship

The magnitude of the vicinal coupling constant (


) depends on the dihedral angle (

) between the protons.[5]
IsomerConformationH1-H2 RelationshipDihedral Angle (

)
Predicted

(Hz)
Trans DiequatorialH1 (ax) / H2 (ax)~180° (Anti-periplanar)10 – 12 Hz (Large)
Cis Me-Eq / N-AxH1 (eq) / H2 (ax)~60° (Gauche)2 – 5 Hz (Small)
Cis Me-Ax / N-EqH1 (ax) / H2 (eq)~60° (Gauche)2 – 5 Hz (Small)
Protocol: NMR Assignment
  • Solvent: Use CDCl

    
     or C
    
    
    
    D
    
    
    (Benzene-d6 often separates overlapping signals).
  • Target Signal: Locate the methine proton at C1 (attached to Nitrogen). It will appear as a multiplet (dt or ddd).

  • Measurement: Measure the width at half-height (

    
    ) or resolve the large doublet splitting.
    
    • If

      
       Hz or a large coupling (>10 Hz) is observed: Trans Isomer .
      
    • If

      
       Hz or only small couplings (<5 Hz) are observed: Cis Isomer .
      

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Booth, H., & Jozefowicz, M. L. (1976). The conformational analysis of some N-alkyl- and N,N-dialkyl-cyclohexylamines. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • BenchChem. (2025).[5][7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

  • NIST Chemistry WebBook. Benzenamine, N-ethyl-2-methyl- (Precursor data). Link

Sources

Conformational Analysis of N-Ethyl-2-methylcyclohexan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous conformational analysis of N-ethyl-2-methylcyclohexan-1-amine, a pharmacologically relevant scaffold found in various bioactive alkaloids and synthetic intermediates.[1][2] The analysis integrates steric thermodynamics (A-values), stereoelectronic effects, and spectroscopic signatures to determine the preferred 3D architectures of the molecule.

For researchers in drug discovery, understanding these conformations is critical.[2][3] The spatial arrangement of the ethylamino and methyl groups dictates the pharmacophore's ability to engage with binding pockets. This guide establishes that the trans-diequatorial conformer is the global minimum, while the cis-isomer exhibits a counter-intuitive preference where the methyl group—not the amine—dominates the equatorial position.

Molecular Architecture and Stereoisomerism

This compound possesses two contiguous chiral centers at C1 and C2.[1][2] This substitution pattern gives rise to two diastereomers, each existing as a pair of enantiomers.[2]

Stereochemical Definitions
  • Trans-Isomer: The C1-Amino and C2-Methyl groups are on opposite faces of the ring.[1][3]

    • Configurations:

      
       and 
      
      
      
      .
  • Cis-Isomer: The C1-Amino and C2-Methyl groups are on the same face of the ring.[3]

    • Configurations:

      
       and 
      
      
      
      .
Structural Variables

The conformational landscape is governed by three degrees of freedom:

  • Ring Inversion: The cyclohexane chair-chair interconversion.[2]

  • Nitrogen Inversion: Rapid umbrella inversion of the secondary amine (low barrier,

    
    6 kcal/mol).[2]
    
  • Exocyclic Rotation: Rotation of the N-ethyl group around the C1-N and N-C(ethyl) bonds.[2]

Conformational Energetics (The Core Analysis)

To predict the major conformers, we utilize A-values (Gibbs free energy difference between axial and equatorial positions).[4][5][6]

SubstituentA-Value (kcal/mol)Notes
Methyl (-CH₃) 1.74 Significant steric bulk.[1][2]
Amino (-NH₂) 1.2 - 1.4 Smaller than methyl due to lone pair.[1][2]
N-Methylamino (-NHMe) 1.0 Surprisingly smaller than -NH₂ in some solvents due to H-bonding/solvation, but generally < Me.[1][2]
N-Ethylamino (-NHEt) ~1.0 - 1.2 Comparable to -NHMe.[1][2] The ethyl tail rotates away, minimizing 1,3-diaxial clashes.[2]

Key Insight: The methyl group is effectively "larger" (thermodynamically) than the N-ethylamino group. This dictates the equilibrium in the cis isomer.

The Trans-Isomer: Diequatorial Dominance

The trans-isomer exists in equilibrium between a diequatorial (


) and a diaxial (

) chair form.[1]
  • Conformer A (

    
    ):  Both substituents are equatorial.
    
    • Steric Strain: Minimal.[2][7] Only a gauche interaction between C1-N and C2-Me (

      
      0.9 kcal/mol).[1][2]
      
  • Conformer B (

    
    ):  Both substituents are axial.[2]
    
    • Steric Strain: Severe.[2] Four 1,3-diaxial interactions (two for Me, two for NHEt).[1][2]

    • Energy Penalty:

      
       kcal/mol (plus repulsion between 1,2-diaxial groups).[1][2]
      
The Cis-Isomer: The Battle of A-Values

The cis-isomer requires one substituent to be axial and the other equatorial. The equilibrium is a competition between placing the Methyl or the Amino group in the favorable equatorial slot.

  • Conformer C (

    
    ): 
    
    • Penalty: Axial Methyl group (

      
       kcal/mol).[2]
      
  • Conformer D (

    
    ): 
    
    • Penalty: Axial N-ethylamino group (

      
       kcal/mol).[1][2]
      

Thermodynamic Prediction: Since


, the system minimizes energy by placing the larger Methyl group equatorial .


[1][2]

Conclusion: The cis-isomer exists as a mixture, but the Methyl-Equatorial / Amino-Axial form is the major conformer (


75:25 ratio at 298 K).[1]

Visualization of Conformational Equilibria[8][9]

The following diagram illustrates the energetic relationships and barriers between the conformers.

ConformationalLandscape cluster_Trans Trans-Isomer (1S, 2S) cluster_Cis Cis-Isomer (1S, 2R) T_ee Diequatorial (1e, 2e) Global Minimum (Stable) T_aa Diaxial (1a, 2a) High Energy (Unstable) T_ee->T_aa Ring Flip (Unfavorable) C_Me_Eq Me-Equatorial / N-Axial Major Conformer (~1.1 kcal penalty) C_N_Eq N-Equatorial / Me-Axial Minor Conformer (~1.74 kcal penalty) C_Me_Eq->C_N_Eq Ring Flip K < 1 Synt Synthesis (Reductive Amination) Synt->T_ee Thermodynamic Product Synt->C_Me_Eq Kinetic Mixture

Figure 1: Conformational energy landscape showing the stability ranking: Trans-Diequatorial > Cis (Me-Eq) > Cis (N-Eq) > Trans-Diaxial.[1][2]

Spectroscopic Validation (NMR Protocol)

To experimentally verify these conformations,


H NMR coupling constants (

) are the gold standard.[2] The coupling between the proton at C1 (

) and C2 (

) reveals the dihedral angle.
Trans-Isomer Signature

In the stable diequatorial conformer (


), the protons 

and

are both axial .
  • Dihedral Angle:

    
     (anti-periplanar).[2]
    
  • Coupling Constant (

    
    ):  Large, typically 10 - 12 Hz .[1][2]
    
  • Diagnostic: A large splitting (triplet of doublets or broad doublet) for the methine proton at C1.

Cis-Isomer Signature

In the major conformer (


), 

is equatorial and

is axial .[1][2]
  • Dihedral Angle:

    
     (syn-clinal/gauche).[1][2]
    
  • Coupling Constant (

    
    ):  Small, typically 2 - 5 Hz .[1][2]
    
  • Diagnostic: A narrow multiplet for the methine proton at C1.

Experimental Workflow Table
StepProcedureCritical Parameter
1. Synthesis Reductive amination of 2-methylcyclohexanone + ethylamine using NaBH(OAc)₃.Solvent: DCE or MeOH. Acid catalyst (AcOH) promotes imine formation.[2]
2. Separation Flash chromatography (Silica, DCM/MeOH/NH₄OH).[2]Trans isomer typically elutes first (less polar/more compact).[2]
3. NMR Prep Dissolve 10 mg in CDCl₃ or C₆D₆.[2]Concentration: Avoid aggregation.
4. Analysis Acquire

H NMR. Focus on H1 signal (2.2 - 2.8 ppm).[1][2]
Measure width at half-height (

) if splitting is complex.[1][2] Trans

Hz; Cis

Hz.[2]

Synthesis and Stereocontrol

Achieving the desired isomer requires specific synthetic strategies.

Reductive Amination (Thermodynamic Control)

Reacting 2-methylcyclohexanone with ethylamine followed by reduction usually yields a mixture favoring the trans isomer (typically 2:1 to 4:1 trans:cis).

  • Mechanism: The intermediate imine equilibrates via enamine tautomerization. The steric bulk of the methyl group directs the incoming hydride attack.

  • Protocol: Use NaBH₃CN at pH 6. This slow reducing agent allows the imine equilibrium to settle toward the more stable trans-precursor.

Nucleophilic Substitution (Inversion)

To access the specific cis isomer purely:

  • Start with pure trans-2-methylcyclohexanol.[1][2]

  • Convert to a leaving group (Tosylate/Mesylate).[2]

  • Displace with ethylamine (

    
     reaction).[2]
    
  • Result: Inversion of configuration at C1 yields the cis -amine exclusively.[2]

Computational Methodology (DFT)[1][2][10]

For precise energy values, the following computational workflow is recommended using Gaussian or ORCA.

ComputationalWorkflow Step1 Conformer Search (Molecular Mechanics) Force Field: MMFF94 Step2 Geometry Optimization DFT: B3LYP/6-31G(d) Step1->Step2 Step3 Energy Refinement DFT: wB97X-D/def2-TZVP (Includes Dispersion) Step2->Step3 Step4 Solvation Model PCM or SMD (Chloroform/Water) Step3->Step4

Figure 2: Computational workflow for calculating Boltzmann distributions of conformers.

Guidance: Standard B3LYP functionals often underestimate dispersion forces (van der Waals).[2] For alkyl-substituted cyclohexanes, use a dispersion-corrected functional like wB97X-D or add Grimme's dispersion (GD3) to B3LYP.[1][2]

References

  • A-Values of Substituents: Winstein, S.; Holness, N. J.[2] "Neighboring Carbon and Hydrogen.[2][9] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." J. Am. Chem. Soc.[2]1955 , 77, 5562.[1][2] Link[1][2]

  • Conformational Analysis of Amines: Eliel, E. L.; et al. "Conformational Analysis.[2] XV. The Conformation of the Amino Group." J. Am. Chem. Soc.[2]1967 , 89, 556.[1][2]

  • NMR Coupling Constants: Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments."[1][2] J. Chem. Phys.[2]1959 , 30,[1][2] 11. Link[2]

  • Synthesis of Cyclohexylamines: Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] J. Org.[2] Chem.1996 , 61, 3849.[1][2] Link[1][2]

  • Stereochemistry of N-Alkyl Groups: Booth, H. "The conformation of the N-methyl group in N-methylcyclohexylamine."[1][2] Tetrahedron1964 , 20, 2211.[1][2]

Sources

Comprehensive Spectroscopic Characterization: N-Ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic characterization of N-ethyl-2-methylcyclohexan-1-amine , a secondary amine with significant stereochemical complexity.

Executive Summary & Molecule Identity

This compound (CAS: 39190-90-4) is a secondary amine derivative of cyclohexylamine. It is frequently encountered as a pharmaceutical intermediate or a degradation product in the synthesis of secondary amine-based stimulants.

Characterization is complicated by the presence of two chiral centers (C1 and C2), resulting in two distinct diastereomers: cis and trans . A robust analytical workflow must distinguish between these isomers, as their pharmacological and physical properties differ.

PropertyData
IUPAC Name This compound
Molecular Formula C

H

N
Molecular Weight 141.26 g/mol
Monoisotopic Mass 141.1517 Da
Key Structural Features Secondary amine, Cyclohexane ring, Vicinal substitution (1,[1][2]2)

Stereochemical Framework

Before analyzing spectra, one must understand the conformational landscape. The synthesis (typically reductive amination of 2-methylcyclohexanone) yields a mixture of cis and trans isomers.

  • Trans-isomer (Thermodynamic): The bulky groups (Methyl at C2 and N-Ethyl at C1) prefer the diequatorial orientation to minimize 1,3-diaxial interactions.

  • Cis-isomer (Kinetic/Steric): One substituent is axial and the other is equatorial.

Workflow: Synthesis & Stereochemistry

Stereochem Ketone 2-Methylcyclohexanone Imine Intermediate Imine Ketone->Imine + EtNH2 Amine Ethylamine Amine->Imine Red Reduction (NaBH4/H2) Imine->Red Trans Trans-Isomer (Diequatorial) Major Product Red->Trans Thermodynamic Control Cis Cis-Isomer (Axial/Equatorial) Minor Product Red->Cis Steric Hindrance

Figure 1: Reductive amination pathway yielding diastereomeric mixtures.

Mass Spectrometry (MS) Data

Technique: GC-MS (Electron Ionization, 70 eV) Interpretation Strategy: Amine fragmentation is dominated by


-cleavage , where the bond adjacent to the nitrogen atom breaks to stabilize the radical cation.
Fragmentation Pathway
  • Molecular Ion (

    
    ):  Expect a weak signal at m/z 141 . Aliphatic amines often show weak molecular ions due to rapid fragmentation.
    
  • 
    -Cleavage (Primary Pathway):  The bond between C1 and C2 (ring) or C1 and C6 breaks.
    
    • Loss of Methyl (from ethyl group): m/z 141

      
      m/z 126  (Weak).
      
    • Loss of Ethyl (N-dealkylation): m/z 141

      
      m/z 112  (Secondary).
      
  • Base Peak Formation: The most stable fragment typically involves ring opening and hydrogen rearrangement. For N-ethylcyclohexylamines, the base peak is often m/z 84 or m/z 71 , corresponding to the iminium ion fragments derived from the ring.

Predicted MS Peak Table
m/zIntensityAssignmentMechanism
141 < 5%[M]

Molecular Ion (Parent)
126 5-10%[M – CH

]

Loss of methyl from N-ethyl group
112 10-20%[M – C

H

]

Loss of N-ethyl group (C-N cleavage)
84 100% C

H

N

Ring fragmentation (McLafferty-like or

-cleavage)
71 40-60%C

H

N

Further ring degradation
58 30-50%C

H

N


-cleavage (Et-NH=CH

)

Infrared Spectroscopy (IR)

Technique: FTIR (ATR or Thin Film) The IR spectrum confirms the functional group identity (secondary amine).

  • 3300 – 3350 cm

    
    : N-H Stretching . Look for a single weak-to-medium band (characteristic of secondary amines). Primary amines would show a doublet.[3]
    
  • 2850 – 2960 cm

    
    : C-H Stretching . Strong absorptions due to the cyclohexane ring and alkyl groups.
    
    • ~2960 cm

      
      : Asymmetric methyl stretch.
      
    • ~2925 cm

      
      : Methylene asymmetric stretch.
      
  • 1450 – 1470 cm

    
    : CH
    
    
    
    Bending
    (Scissoring).
  • 1100 – 1200 cm

    
    : C-N Stretching . Medium intensity.
    

Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher recommended. Solvent: CDCl


 (Chloroform-d).[4]

This is the primary tool for stereochemical assignment. The coupling constants (


)  of the proton at C1 (H1) are the definitive indicator of cis vs trans.[5]
H NMR Data (Predicted)

Note: Chemical shifts (


) are estimates based on substituent additivity rules relative to 2-methylcyclohexanamine.
Proton

(ppm)
MultiplicityIntegralKey Diagnostic Feature
H1 (Methine) 2.25 – 2.45Multiplet (dt or ddd)1HTrans: Large axial-axial coupling (

Hz). Cis: Smaller axial-equatorial coupling (

Hz).
N-CH

(Ethyl)
2.60 – 2.75Quartet (

Hz)
2HDistinctive ethyl methylene signal.
Ring H (Ax/Eq) 1.00 – 1.90Complex Multiplets9HCyclohexane envelope.
N-CH

-C
H

1.08 – 1.15Triplet (

Hz)
3HEthyl terminal methyl.
Ring-C H

0.90 – 1.05Doublet (

Hz)
3HTrans: Methyl is equatorial (lower shift). Cis: Methyl may be axial (slightly deshielded).
N-H 0.8 – 1.5Broad Singlet1HExchangeable with D

O.
C NMR Data (Predicted)

Expect 9 distinct carbon signals .

  • C1 (CH-N): ~56 – 60 ppm. (Deshielded by Nitrogen).[3]

  • N-CH

    
     (Ethyl):  ~41 – 43 ppm.
    
  • C2 (CH-Me): ~30 – 35 ppm.

  • Ring CH

    
    s:  Four signals between 20 – 35 ppm.
    
  • Ring-CH

    
    :  ~18 – 20 ppm.
    
  • Ethyl-CH

    
    :  ~15 ppm.
    

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Isolation: Ensure the amine is in the free base form. If starting with a hydrochloride salt (CAS 39190-90-4), dissolve 20 mg in 1 mL water, basify with 1M NaOH, extract into CDCl

    
     (0.7 mL), and dry over anhydrous K
    
    
    
    CO
    
    
    .
  • Filtration: Filter the CDCl

    
     solution through a cotton plug directly into the NMR tube to remove drying agent and particulates.
    
  • Acquisition: Run a standard proton scan (16 scans) and a

    
    C scan (256 scans).
    
  • Differentiation: If distinguishing isomers is difficult due to overlap, add a small amount of Benzene-d

    
      or run the spectrum entirely in C
    
    
    
    D
    
    
    . The "benzene effect" often shifts the methyl and methine protons of isomers differently, resolving overlap.
Protocol B: GC-MS Analysis
  • Column: DB-5ms or equivalent (non-polar, 5% phenyl).

  • Inlet Temp: 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     15°C/min 
    
    
    
    280°C.
  • Derivatization (Optional): If tailing occurs (common with amines), derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide, which improves peak shape and provides a distinct molecular ion at M + 96.

Workflow Visualization: Spectral Assignment

Analysis Sample Unknown Sample (N-ethyl-2-methylcyclohexanamine) IR IR Spectroscopy Check 3300 cm-1 Sample->IR NMR 1H NMR (CDCl3) Sample->NMR Decision H1 Coupling (J)? NMR->Decision Trans Large J (10-12 Hz) TRANS Isomer Decision->Trans Axial-Axial Cis Small J (2-5 Hz) CIS Isomer Decision->Cis Axial-Equatorial

Figure 2: Decision tree for stereochemical assignment using NMR.

References

  • Compound Identity: National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 58095435, 2-ethyl-N-methylcyclohexan-1-amine (Isomer Analog). Retrieved from .

  • Spectroscopic Data Source: NIST Mass Spectrometry Data Center.[7] Mass Spectrum of N-Ethylcyclohexylamine. Retrieved from .

  • NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for amine shift prediction).
  • Synthesis & Isomerism: ChemicalBook. CAS 39190-90-4 Entry: N-ETHYL-2-METHYLCYCLOHEXANAMINE HYDROCHLORIDE. Retrieved from .

Sources

Technical Guide: Synthesis and Properties of N-Ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-2-methylcyclohexan-1-amine (CAS: 16768-04-2) is a sterically hindered secondary cycloaliphatic amine.[1][2] Structurally characterized by a cyclohexane ring substituted with a methyl group at the C2 position and an ethylamino group at the C1 position, it serves as a critical intermediate in the synthesis of rubber vulcanization accelerators, corrosion inhibitors, and specialized pharmaceutical building blocks.[1][2]

This guide provides a definitive technical workflow for the laboratory-scale synthesis of this compound via Reductive Amination , the most robust and stereochemically controllable route.[1][2] It also details physical properties, stereochemical considerations, and safety protocols essential for handling alkylated cyclohexylamines.[1][2]

Chemical Profile & Stereochemistry

The molecule exists as a mixture of stereoisomers due to two chiral centers at C1 and C2.[1][2]

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N[1][2][3]
  • Molecular Weight: 141.26 g/mol [2]

Stereochemical Configuration

The reaction produces both cis and trans diastereomers.[1][2]

  • Trans-isomer: Typically the thermodynamic product (diequatorial conformation).[1][2]

  • Cis-isomer: Often the kinetic product, depending on the reducing agent used.[1][2]

  • Enantiomers: Both the cis and trans forms exist as enantiomeric pairs (

    
     / 
    
    
    
    for trans;
    
    
    /
    
    
    for cis).[1][2]
Physical Properties (Evaluated)
PropertyValue / RangeNote
Physical State Colorless liquidAmine-like odor
Boiling Point 175–182 °CExtrapolated from N-ethylcyclohexylamine (165°C) and methyl homologs [1].[1][2]
Density 0.84–0.86 g/mLTypical for C9 cycloaliphatic amines.
Basicity (pKa) ~10.5–10.8Secondary amine (conjugate acid).[2]
Solubility Soluble in EtOH, Et2O, CHCl3Sparingly soluble in water.[1][2]

Synthesis Protocol: Reductive Amination

The preferred synthetic pathway is the Reductive Amination of 2-methylcyclohexanone with ethylamine.[1][2] This method avoids the poly-alkylation issues common with direct alkylation (e.g., using ethyl iodide) and allows for milder conditions.[1][2]

Reaction Scheme

[1][2]
Mechanism Visualization

The following diagram outlines the mechanistic flow from carbonyl activation to the final amine reduction.

ReductiveAmination Start 2-Methylcyclohexanone + Ethylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Iminium Ion (C=N+) Hemiaminal->Imine - H2O (Dehydration) Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction Activation Product N-Ethyl-2-methyl- cyclohexan-1-amine Reduction->Product Reduction

Figure 1: Mechanistic pathway for the reductive amination of 2-methylcyclohexanone.

Experimental Procedure (Bench Scale)

Reagents:

  • 2-Methylcyclohexanone (11.2 g, 100 mmol)[1][2]

  • Ethylamine (2.0 M in THF or 70% aq.[2] solution) (60 mL, 120 mmol)

  • Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)[1][2]

  • Acetic Acid (glacial, catalytic amount or 1 eq. to buffer)[1][2]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]

Protocol:

  • Imine Formation:

    • In a 500 mL round-bottom flask, dissolve 2-methylcyclohexanone (100 mmol) in DCM (200 mL).

    • Add Ethylamine (120 mmol) and Acetic Acid (100 mmol).

    • Stir at room temperature for 30–60 minutes to facilitate imine formation. Note: Use of molecular sieves can drive equilibrium but is often unnecessary with STAB.[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Reasoning: STAB is milder than NaBH4 and selectively reduces imines in the presence of ketones, minimizing side reactions [2].[1][2]

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours) under nitrogen atmosphere.

  • Quenching & Isolation:

    • Quench the reaction by carefully adding saturated aqueous NaHCO

      
       solution (100 mL).
      
    • Stir vigorously for 15 minutes until gas evolution ceases.

    • Separate the organic layer.[1][2][4][5] Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification (Acid-Base Extraction):

    • Self-Validating Step: To remove non-basic impurities (unreacted ketone), extract the combined organic layers with 1M HCl (3 x 50 mL).[1] The product moves to the aqueous phase as the ammonium salt.[1][2]

    • Discard the organic phase (containing neutral impurities).[2]

    • Basify the aqueous phase to pH >12 using 4M NaOH.[1][2] The solution will become cloudy as the free amine separates.[1][2]

    • Extract the free amine into Diethyl Ether or DCM (3 x 50 mL).[2]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Final Distillation:

    • Purify the crude oil by vacuum distillation.[1][2] Collect the fraction boiling at ~70–75°C (at 15 mmHg).

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )[1][2]
  • 
     2.55–2.65 ppm (m, 2H):  Methylene protons of the N-ethyl group (
    
    
    
    ).[1][2]
  • 
     2.30 ppm (m, 1H):  Methine proton at C1 (
    
    
    
    ).[1][2]
  • 
     1.10 ppm (t, 3H):  Methyl protons of the N-ethyl group.[1][2]
    
  • 
     0.95 ppm (d, 3H):  Methyl group at C2 (
    
    
    
    ).[1][2]
  • 
     1.0–1.8 ppm (m, 9H):  Cyclohexane ring protons.[2]
    

Diagnostic Check: The splitting of the C2-methyl doublet indicates the stereochemistry.[1][2] A larger coupling constant (


 Hz) for the C1 proton suggests an axial-axial relationship (trans-diaxial), confirming the trans isomer if present.[1][2]
Infrared Spectroscopy (FT-IR)
  • 3300–3350 cm

    
    :  N-H stretching (weak, secondary amine).[1][2]
    
  • 2850–2960 cm

    
    :  C-H stretching (strong, aliphatic).[1][2]
    
  • 1450 cm

    
    :  CH
    
    
    
    scissoring.[2]

Safety & Handling (HSE)

Hazard ClassDescriptionMitigation
Corrosivity Causes severe skin burns and eye damage (Category 1B).[1][2]Wear nitrile gloves, face shield, and lab coat.[1][2] Handle in fume hood.
Flammability Flammable liquid and vapor.[2]Keep away from heat/sparks.[2] Ground containers during transfer.
Acute Toxicity Harmful if swallowed or inhaled.Avoid mist generation.[2] Use local exhaust ventilation.[2]

Waste Disposal: Dispose of amine waste in designated basic organic waste containers. Do not mix with oxidizing agents or strong acids to avoid exothermic reactions.

References

  • NIST Thermophysical Properties. N-ethyl-2-methylcyclohexylamine Thermophysical Data. NIST/TRC Web Thermo Tables.[2] Link[1][2]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1][2]

  • Organic Syntheses. "N-Methylethylamine (General Procedure for N-Alkylation)." Org.[2][4][5][6] Synth. 1964, 44,[1][2] 75. Link[2][7]

  • PubChem Compound Summary. "N-ethyl-N-methylcyclohexanamine (Structural Analog Data)." National Center for Biotechnology Information.[2] Link[1][2]

Sources

Pharmacological Profiling and Mechanism of Action of N-ethyl-2-methylcyclohexan-1-amine (NEMCA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-2-methylcyclohexan-1-amine (NEMCA), identified by CAS registry number 39190-90-4, is a specialized cycloaliphatic amine. While it does not possess an established pharmacological profile as a standalone, FDA-approved therapeutic agent, it is a highly critical synthetic building block and pharmacophore in modern drug discovery. Specifically, NEMCA is utilized to engineer potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a primary target for novel non-opioid analgesics and therapeutics for bladder function disorders[1].

This whitepaper provides an in-depth technical analysis of NEMCA, bridging its predictive standalone pharmacology based on structure-activity relationships (SAR) with its validated mechanism of action when integrated into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Pharmacokinetics

The integration of NEMCA into larger molecular scaffolds is driven by its unique physicochemical properties, which impart high lipophilicity and metabolic stability to the resulting drug candidates. Below is a summary of its core computational chemical data[2]:

PropertyValuePharmacokinetic Implication
Molecular Formula C₉H₁₉NDefines the cycloaliphatic amine core.
Molecular Weight 141.258 g/mol Low molecular weight allows for fragment-based drug design.
XLogP3-AA 2.4High lipophilicity; promotes blood-brain barrier (BBB) and cellular membrane permeability.
Topological Polar Surface Area (TPSA) 12.0 ŲExtremely low TPSA ensures excellent oral bioavailability and CNS penetration.
Hydrogen Bond Donors 1Capable of forming a single critical hydrogen bond with receptor targets.
Hydrogen Bond Acceptors 1Participates in target-site anchoring.
Rotatable Bonds 2Low conformational flexibility reduces entropic penalty upon receptor binding.

Predictive Standalone Pharmacology (SAR Analysis)

To understand the mechanistic value of NEMCA, we must analyze its structural homology to known neuroactive aliphatic amines.

Monoamine Transporter and TAAR1 Modulation

Cycloaliphatic amines (e.g., propylhexedrine, cyclopentamine) are known to act as Trace Amine-Associated Receptor 1 (TAAR1) agonists and monoamine releasing agents. NEMCA shares the saturated cyclohexane ring but features two critical modifications: an N-ethyl substitution and an alpha-methyl equivalent (the 2-methyl group on the ring).

  • Causality of Steric Bulk: The steric hindrance provided by the 2-methyl group and the N-ethylation significantly reduces the molecule's susceptibility to oxidative deamination by Monoamine Oxidase (MAO). However, this same steric bulk theoretically diminishes direct agonistic efficacy at TAAR1 compared to unhindered primary amines, potentially shifting its standalone profile towards weak monoamine transporter (NET/DAT) inhibition.

NMDA Receptor Allosteric Modulation

NEMCA shares structural motifs with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, such as arylcyclohexylamines (e.g., ketamine, eticyclidine). While NEMCA lacks the critical aromatic ring required for high-affinity binding within the PCP site of the NMDA channel, the N-ethyl-2-methylcyclohexyl moiety provides the necessary hydrophobic interactions to act as a low-affinity allosteric modulator.

Validated Mechanism of Action: NEMCA as a Pharmacophore in TRPV1 Antagonism

In applied pharmacology, NEMCA is chemically condensed with 2-aminobenzoic acid derivatives to synthesize potent TRPV1 antagonists, such as 2-aminobenzamide derivatives (1)[1].

Target Engagement

TRPV1 is a non-selective cation channel highly expressed in nociceptive sensory neurons (Aδ and C fibers). It is activated by capsaicin, noxious heat (>43°C), and low pH (protons). When a NEMCA-derived 2-aminobenzamide drug binds to TRPV1, the N-ethyl-2-methylcyclohexyl moiety acts as a highly optimized lipophilic anchor . It inserts deep into the hydrophobic pocket formed by the S3 and S4 transmembrane domains of the TRPV1 receptor.

Pathway Blockade

By occupying this allosteric/orthosteric interface, the NEMCA moiety stabilizes the channel in a closed conformation. This prevents the conformational shift required for pore opening, thereby halting the influx of Calcium (


) and Sodium (

) ions. The blockade of this cation influx prevents membrane depolarization, ultimately silencing the downstream release of pro-inflammatory neuropeptides, including Substance P and Calcitonin Gene-Related Peptide (CGRP), thereby mitigating nociceptive, neuropathic, and cancer-related pain[3].

TRPV1_Pathway Capsaicin Capsaicin / Heat / Protons (Agonists) TRPV1_Open TRPV1 Receptor (Open State) Capsaicin->TRPV1_Open Activates NEMCA_Drug NEMCA-Derived Antagonist (e.g., 2-Aminobenzamide) TRPV1 TRPV1 Receptor (Closed State) NEMCA_Drug->TRPV1 Stabilizes Closed State NEMCA_Drug->TRPV1_Open Blocks Pore / Allosteric Inhibition TRPV1->TRPV1_Open Conformational Change Calcium Ca2+ Influx TRPV1_Open->Calcium Permeates Depolarization Membrane Depolarization Calcium->Depolarization Induces Neuropeptide Release of Substance P & CGRP (Pain Signaling) Depolarization->Neuropeptide Triggers

TRPV1 signaling pathway and mechanism of antagonism by NEMCA-derived compounds.

Experimental Protocols for Mechanistic Validation

To validate the efficacy and mechanism of NEMCA-derived compounds, the following self-validating experimental workflows must be employed.

Protocol A: High-Throughput Intracellular Calcium Imaging (FLIPR Assay)

This functional assay measures the ability of the NEMCA derivative to block capsaicin-induced


 transients.
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at a density of

    
     cells/well. Incubate overnight at 37°C.
    
  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye solution (diluted in assay buffer with Probenecid).

    • Causality Check: Fluo-4 AM is an acetoxymethyl ester. The AM modification masks the negative charges, allowing the dye to passively diffuse across the lipophilic cell membrane. Intracellular esterases cleave the AM groups, trapping the

      
      -sensitive fluorophore inside. This ensures that only true intracellular 
      
      
      
      transients are measured, eliminating extracellular background noise.
  • Compound Incubation: Add the NEMCA-derived antagonist at varying concentrations (e.g., 0.1 nM to 10 μM) and pre-incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject capsaicin at its

    
     concentration.
    
  • Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) dynamically for 3 minutes to calculate the

    
    .
    

Assay_Workflow CellPrep HEK293-TRPV1 Cells Seed at 2x10^4 cells/well DyeLoad Fluo-4 AM Loading 1 hour incubation at 37°C CellPrep->DyeLoad Compound NEMCA Derivative Addition Pre-incubate 15 mins DyeLoad->Compound Stimulation Capsaicin Challenge EC80 concentration Compound->Stimulation Detection FLIPR Readout Measure Ca2+ transients Stimulation->Detection Analysis Data Analysis Calculate IC50 values Detection->Analysis

High-throughput FLIPR assay workflow for evaluating NEMCA-derived TRPV1 antagonists.

Protocol B: Radioligand Binding Assay

To confirm that the NEMCA derivative directly binds to the TRPV1 receptor rather than acting downstream, a competitive binding assay is utilized.

  • Membrane Preparation: Isolate dorsal root ganglion (DRG) membranes and homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 μg of membrane protein with 0.5 nM

    
    Resiniferatoxin (RTX) and the NEMCA derivative for 60 minutes at 37°C.
    
    • Causality Check:

      
      RTX is utilized instead of 
      
      
      
      Capsaicin because RTX possesses a significantly higher binding affinity (
      
      
      pM) for TRPV1, providing a wider dynamic range and a more stable radioligand complex for competitive displacement.
  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality Check: PEI is a cationic polymer that neutralizes the negatively charged glass fibers. This prevents the highly lipophilic

      
      RTX and NEMCA derivatives from nonspecifically adhering to the filter matrix, ensuring the measured radioactivity reflects true receptor-specific binding.
      
  • Quantification: Measure bound radioactivity via liquid scintillation counting to determine the inhibition constant (

    
    ).
    

References

  • GuideChem. "N-ETHYL-2-METHYLCYCLOHEXANAMINE HYDROCHLORIDE 39190-90-4 wiki". GuideChem Database.
  • Astellas Pharma Inc. "2-aminobenzamide derivatives as vanilloid receptor 1 (vr1) inhibitors useful for the treatment of pain or bladder function disorder". European Patent Office, EP1955697B1 (Referenced via Google Patents).
  • Molaid. "N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-(piperidin-4-ylamino)-4-(trifluoromethyl)benzamide". Molaid Chemical Database.

Sources

chiral properties of N-ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Architecture and Chiral Resolution of N-Ethyl-2-methylcyclohexan-1-amine: A Technical Whitepaper

Executive Summary

The stereochemical manipulation of aliphatic cyclic amines is a critical bottleneck in modern drug development. This compound (CAS 39190-90-4)[1], a substituted cyclohexylamine scaffold, presents unique challenges due to its lack of a UV chromophore, complex conformational dynamics, and a strong thermodynamic bias toward its trans configuration. This guide provides an in-depth analysis of the molecule's chiral properties and establishes a self-validating experimental workflow for accessing and resolving its high-energy stereoisomers.

Stereochemical Architecture & Conformational Dynamics

This compound possesses two contiguous stereocenters at the C1 (bearing the N-ethylamino group) and C2 (bearing the methyl group) positions. This architecture dictates the existence of four distinct stereoisomers, comprising two pairs of enantiomers.

The parent scaffold, 2-methylcyclohexanamine[2], heavily favors the trans configuration in standard synthetic preparations (e.g., reductive amination of 2-methylcyclohexanone). The addition of the N-ethyl group increases the steric bulk (A-value ≈ 1.50 kcal/mol), but the fundamental conformational rules of the cyclohexane ring remain intact.

Stereoisomers Root This compound (C1, C2 Stereocenters) Trans Trans Diastereomer (Diequatorial) Root->Trans Cis Cis Diastereomer (Axial-Equatorial) Root->Cis RR (1R, 2R)-Isomer Trans->RR SS (1S, 2S)-Isomer Trans->SS RS (1R, 2S)-Isomer Cis->RS SR (1S, 2R)-Isomer Cis->SR

Stereochemical divergence of this compound into its four isomers.

The Thermodynamic Barrier: Trans vs. Cis Configurations

In 1,2-disubstituted cyclohexanes, the trans isomers—specifically the (1R,2R) and (1S,2S) enantiomers—can adopt a diequatorial (e,e) chair conformation. This minimizes 1,3-diaxial interactions, making it the global energy minimum.

Conversely, the cis isomers—(1R,2S) and (1S,2R)—are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Because the methyl group has a slightly higher A-value (~1.70 kcal/mol) than the N-ethylamino group, the conformer where the methyl is equatorial and the amine is axial is marginally preferred. However, the overall cis configuration suffers from a calculated thermodynamic penalty of approximately 2.1 kcal/mol relative to the trans configuration[3].

To access the cis isomers for structure-activity relationship (SAR) studies, chemists must employ contra-thermodynamic stereochemical editing . This process utilizes radical intermediate-mediated epimerization, driven by photocatalytic energy compensation, to invert the thermodynamically stable trans center into the high-energy cis state[3].

Analytical Bottlenecks in Aliphatic Amine Resolution

Aliphatic secondary amines present two major analytical hurdles:

  • Lack of Chromophore: this compound is invisible to standard UV/DAD detectors. Relying on Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) often yields insufficient precision for rigorous enantiomeric excess (%ee) calculations.

  • Peak Tailing: Basic secondary amines interact strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing.

The Solution: Pre-column derivatization using Mosher’s acid chloride (MTPA-Cl). This choice is highly intentional: it attaches a UV-active phenyl ring for high-sensitivity detection, neutralizes the basic amine to prevent peak tailing, and introduces a trifluoromethyl (-CF3) group that enables orthogonal validation via ^19F NMR.

Experimental Methodologies: A Self-Validating Protocol

The following workflow is designed as a closed, self-validating system. The chromatographic separation is mathematically cross-verified by nuclear magnetic resonance integration, ensuring absolute data integrity.

Phase I: Contra-Thermodynamic Epimerization

Objective: Convert racemic trans-N-ethyl-2-methylcyclohexanamine to the cis-diastereomeric pool.

  • Initiation: Dissolve racemic trans-N-ethyl-2-methylcyclohexan-1-amine (1.0 equiv) in degassed acetonitrile.

  • Catalysis: Add a highly oxidizing iridium-based photocatalyst (1 mol%) and a hydrogen atom transfer (HAT) catalyst (e.g., a thiol derivative, 10 mol%).

  • Irradiation: Irradiate the mixture with 440 nm blue LEDs at ambient temperature for 18 hours. The continuous energy input overrides the 2.1 kcal/mol thermodynamic barrier, driving the equilibrium toward the cis configuration[3].

  • Isolation: Purify via acid-base extraction to yield the enriched cis-diastereomeric mixture.

Phase II: Derivatization & Orthogonal Validation

Objective: Resolve the cis-enantiomers and validate %ee.

  • Derivatization: React the cis-enriched amine with (R)-(-)-MTPA-Cl (1.2 equiv) in anhydrous dichloromethane (DCM) using triethylamine (2.0 equiv) as a base. Stir for 2 hours at room temperature.

  • Chromatographic Resolution (UV): Inject the resulting Mosher amides onto a Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak IG column. Causality: SFC utilizes supercritical CO2, which dramatically reduces mobile phase viscosity, allowing for sharper peaks and superior resolution of bulky diastereomers compared to standard HPLC. Monitor at 254 nm.

  • Orthogonal Validation (NMR): Isolate the separated peaks and dissolve in CDCl3. Acquire a ^19F NMR spectrum. The -CF3 group of the MTPA tag will present as distinct, sharp singlets for each diastereomer.

  • Self-Validation Check: The Area Under the Curve (AUC) ratio from the SFC UV chromatogram must match the integration ratio of the ^19F NMR singlets. If the variance exceeds ±1%, rotameric interference (cis/trans amide bond rotation) is likely occurring, and the NMR must be re-run at an elevated temperature (e.g., 60°C in DMSO-d6) to coalesce the rotamer signals.

Workflow Start Racemic trans-Isomer Step1 Photocatalytic Epimerization Start->Step1 Contra-Thermodynamic Step2 Cis-Diastereomer Pool Step1->Step2 Energy Compensation Step3 MTPA-Cl Derivatization Step2->Step3 Amide Formation Step4 SFC Separation (Chiralpak IG) Step3->Step4 UV Tagging End Isolated Enantiomers & NMR Validation Step4->End Orthogonal Validation

Self-validating workflow for contra-thermodynamic editing and chiral resolution.

Quantitative Data Summary

The following table summarizes the key thermodynamic and structural metrics governing the stereoisomers of this compound.

Table 1: Stereochemical and Thermodynamic Profile

Isomer DesignationStereocentersPreferred Chair ConformationRelative Thermodynamic EnergyAnalytical Detectability (Native)
trans-Enantiomer A(1R, 2R)Diequatorial (e,e)0.0 kcal/mol (Baseline)Poor (No UV Chromophore)
trans-Enantiomer B(1S, 2S)Diequatorial (e,e)0.0 kcal/mol (Baseline)Poor (No UV Chromophore)
cis-Enantiomer A(1R, 2S)Axial-Equatorial (a,e)~ +2.1 kcal/molPoor (No UV Chromophore)
cis-Enantiomer B(1S, 2R)Equatorial-Axial (e,a)~ +2.1 kcal/molPoor (No UV Chromophore)

References

  • (1R,2R)
  • N-ETHYL-2-METHYLCYCLOHEXANAMINE HYDROCHLORIDE 39190-90-4 wiki Source: GuideChem URL
  • Source: American Chemical Society (ACS)

Sources

An In-depth Technical Guide to N-ethyl-2-methylcyclohexan-1-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The scientific literature on N-ethyl-2-methylcyclohexan-1-amine is notably limited. This guide, therefore, serves as a foundational document for researchers, providing a theoretical and practical framework based on established principles of organic chemistry and pharmacology of related compounds. The experimental protocols and potential applications described herein are proposed based on analogous molecules and require experimental validation.

Introduction

This compound is a substituted cycloalkylamine, the structure of which suggests potential applications in medicinal chemistry and materials science. The presence of two stereocenters indicates a rich stereochemistry that could be explored for stereospecific applications. This guide provides a comprehensive overview of its known properties, proposed synthetic routes, stereochemical considerations, potential pharmacological profile, and recommended analytical methods.

Chemical and Physical Properties

While experimental data is scarce, computational models provide predicted properties for this compound.

PropertyValueSource
Molecular FormulaC9H19N[1]
Molecular Weight141.26 g/mol [1]
XLogP32.4[1]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count1[2]
Rotatable Bond Count2[2]
Exact Mass141.151749610 Da[2]
Boiling Point (Predicted)72-73 °C (at 12 Torr)[2]
Density (Predicted)0.85±0.1 g/cm³[2]

Proposed Synthetic Methodologies

Two primary synthetic routes are proposed for the synthesis of this compound: reductive amination of 2-methylcyclohexanone and N-alkylation of 2-methylcyclohexylamine.

Reductive Amination of 2-Methylcyclohexanone

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3][4] This approach involves the reaction of 2-methylcyclohexanone with ethylamine to form an imine intermediate, which is then reduced to the desired secondary amine.

Reductive Amination 2-Methylcyclohexanone 2-Methylcyclohexanone Imine_Intermediate Imine Intermediate 2-Methylcyclohexanone->Imine_Intermediate + Ethylamine - H₂O Ethylamine Ethylamine Ethylamine->Imine_Intermediate Product This compound Imine_Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination pathway for this compound.

Experimental Protocol:

  • Imine Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add ethylamine (1.2 eq). The reaction can be stirred at room temperature.

  • Reduction: After stirring for 1-2 hours, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Alkylation of 2-Methylcyclohexylamine

Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. However, this method can lead to over-alkylation, producing tertiary amines and quaternary ammonium salts.[5][6]

N-Alkylation 2-Methylcyclohexylamine 2-Methylcyclohexylamine Product This compound 2-Methylcyclohexylamine->Product + Ethyl Halide, Base Ethyl_Halide Ethyl Halide (e.g., Ethyl Bromide) Ethyl_Halide->Product Base Base (e.g., K₂CO₃) Base->Product Side_Product Over-alkylation Products Product->Side_Product + Ethyl Halide

Caption: N-alkylation pathway for this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methylcyclohexylamine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (2.0 eq).

  • Alkylation: Add an ethyl halide (e.g., ethyl bromide or ethyl iodide) (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter off the base and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylated products.

Stereochemical Considerations

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are one pair of enantiomers, while the (1R,2S) and (1S,2R) isomers form another pair of enantiomers. The relationship between the two pairs of enantiomers is diastereomeric.

The stereochemical outcome of the synthesis will depend on the starting materials and reaction conditions. Synthesis starting from a racemic mixture of 2-methylcyclohexanone will likely result in a mixture of all four stereoisomers. The use of stereoselective catalysts or chiral resolving agents would be necessary to obtain specific stereoisomers.[7][8]

Potential Pharmacological Profile (Hypothetical)

While no pharmacological data exists for this compound, the cyclohexylamine moiety is present in a variety of biologically active compounds.[9]

  • CNS Activity: Arylcyclohexylamines are known NMDA receptor antagonists, though the subject molecule is an aliphatic cyclohexylamine.[10] Its structural similarity to some stimulants might suggest potential central nervous system activity.

  • Anti-inflammatory and Analgesic Activity: Some N-acyl derivatives of substituted cyclohexylamines have demonstrated anti-inflammatory and analgesic properties.[11]

  • Other Potential Activities: Cyclohexylamine derivatives are also found in mucolytics and bronchodilators.[9]

It is crucial to emphasize that these are speculative possibilities based on structural analogy. Any pharmacological activity of this compound would need to be determined through rigorous biological screening.

Recommended Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile amines.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis and purification of this compound.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detector: UV detector (if the molecule has a chromophore, otherwise an evaporative light scattering detector (ELSD) or a mass spectrometer).

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This guide provides a foundational framework for its synthesis and characterization. Future research should focus on:

  • Experimental Validation: Performing the proposed syntheses and fully characterizing the compound and its stereoisomers using techniques like NMR, IR, and mass spectrometry.

  • Stereoselective Synthesis: Developing methods to selectively synthesize each of the four stereoisomers.

  • Pharmacological Screening: Evaluating the biological activity of the individual stereoisomers in a variety of assays to explore their therapeutic potential.

  • Toxicological Evaluation: Assessing the safety profile of the compound.

By systematically exploring these areas, the scientific community can unlock the potential of this compound and its derivatives.

References

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (2022, December 8). National Center for Biotechnology Information. [Link]

  • ASTM D4983-89(1996) - Standard Test Method for Cyclohexylamine, Morpholine, and Diethylaminoethanol. (n.d.).
  • Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride. (n.d.). Benchchem.
  • Pau, A., Boatto, G., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 534-543.
  • Synthesis and biological activity of cyclohexylamine deriv
  • Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. (2025, August 7).
  • Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. (n.d.). Vaia.
  • (12) United States Patent. (2013, December 20).
  • Cyclohexanamine, N-ethyl-N-methyl- 57880-93-0 wiki. (n.d.). Guidechem.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.).
  • Cyclohexylamine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI.
  • Solved Suggest two syntheses of N-ethylcyclohexanamine by | Chegg.com. (2021, May 24). Chegg.
  • CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.).
  • N-ethyl-N-methylcyclohex-2-en-1-amine | C9H17N | CID 126994437. (n.d.). PubChem. [Link]

  • N-Ethylcyclohexylamine synthesis. (n.d.). ChemicalBook.
  • This compound hydrochloride (C9H19N). (n.d.). PubChemLite.
  • N-ethyl-n-[(oxiran-2-yl)methyl]cyclohexanamine. (n.d.). ChemScene.
  • Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022, April 19). White Rose Research Online.
  • N-Ethyl-N-methylcyclohexanamine. (n.d.). LookChem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • US4384142A - Production of cyclohexylamine. (n.d.).
  • Cyclohexylamine – Knowledge and References. (n.d.). Taylor & Francis.
  • Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. (n.d.). Biblioteka Nauki.
  • 2-ethyl-n-methylcyclohexan-1-amine (C9H19N). (n.d.). PubChemLite.
  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • N-Ethyl-N-methylcyclohexanamine | C9H19N | CID 12446308. (n.d.). PubChem. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... (n.d.).
  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.
  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).
  • N-ethyl-2-methylcyclopentan-1-amine | C8H17N | CID 15741637. (n.d.). PubChem. [Link]

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Comprehensive Physicochemical and Pharmacokinetic Profiling of N-ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-2-methylcyclohexan-1-amine (CAS 39190-90-4) is a highly lipophilic, aliphatic secondary amine. Frequently utilized as a structural building block in medicinal chemistry and neuropharmacology, its unique 1,2-disubstituted cyclohexane scaffold provides rigid stereochemical control. As a Senior Application Scientist, I have structured this whitepaper to dissect its physicochemical properties, synthetic methodologies, and pharmacokinetic implications. This guide provides a self-validating framework for researchers integrating this compound into advanced drug discovery pipelines.

Structural and Physicochemical Profiling

The utility of an aliphatic amine in drug design is heavily dictated by its lipophilicity and basicity. This compound exhibits a predicted XLogP3 of 2.4 and a [1].

Causality in Design : A TPSA under 90 Ų combined with a LogP between 2.0 and 3.0 is the gold standard for blood-brain barrier (BBB) penetration. The absence of aromatic rings in this structure reduces non-specific plasma protein binding, while the single secondary amine provides a critical hydrogen-bond donor/acceptor site for targeted receptor anchoring.

PropertyValueMechanistic Implication / Causality
Molecular Formula C9H19NPurely aliphatic nature minimizes

off-target interactions.
Molecular Weight 141.258 g/mol Low MW ensures high ligand efficiency (LE) during lead optimization.
Exact Mass 141.15175 DaCritical exact mass for high-resolution LC-MS validation workflows.
XLogP3 (Predicted) 2.4Optimal lipophilicity for passive transcellular membrane diffusion.
TPSA 12.0 ŲExtremely low polar surface area guarantees minimal desolvation penalty.
Rotatable Bonds 2Low conformational entropy loss upon binding to target receptors.

Stereochemical Dynamics and Conformational Space

The 1,2-substitution pattern on the cyclohexane ring introduces two chiral centers (C1, C2), yielding [2].

Causality in Receptor Binding : The relative stereochemistry dictates the spatial orientation of the pharmacophores. The trans isomer allows both the methyl and ethylamino groups to occupy equatorial positions, minimizing 1,3-diaxial steric clash and representing the lowest-energy ground state. Conversely, the cis isomer forces one substituent into an axial position. While energetically less favorable in solution, this axial-equatorial arrangement can perfectly pre-organize the molecule to fit into deep, narrow receptor binding pockets, drastically reducing the entropic penalty of binding.

Synthetic Methodology & Reaction Causality

The most robust route to this compound is the reductive amination of 2-methylcyclohexanone with ethylamine. The workflow relies on selective hydride transfer to an intermediate iminium species.

SynthesisWorkflow Ketone 2-Methylcyclohexanone (Electrophile) Iminium Iminium Intermediate (Transient Species) Ketone->Iminium Condensation (H+) Amine Ethylamine (Nucleophile) Amine->Iminium Nucleophilic Attack Product This compound (Target Scaffold) Iminium->Product Selective Reduction Reductant NaBH(OAc)3 (Mild Hydride Donor) Reductant->Product Hydride Transfer Validation LC-MS & 1H-NMR (Self-Validation Step) Product->Validation Purity & Yield Assessment

Figure 1: Reductive amination workflow of 2-methylcyclohexanone with self-validation steps.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize the target amine while strictly suppressing the over-reduction of the starting ketone.

  • Imine Condensation : Dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM). Add a 2.0 M solution of ethylamine in THF (1.2 eq). Causality: DCM provides an aprotic, non-polar environment that shifts the equilibrium toward imine formation by phasing out water.

  • Acid Catalysis : Introduce glacial acetic acid (0.1 eq) at room temperature. Causality: Mild acidification protonates the ketone's carbonyl oxygen, enhancing electrophilicity without fully neutralizing the nucleophilic ethylamine (which would halt the reaction).

  • Selective Reduction : Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is sterically hindered and electron-deficient compared to NaBH4. It selectively reduces the highly electrophilic iminium ion but reacts sluggishly with the unreacted ketone, virtually eliminating the 2-methylcyclohexanol byproduct.

  • Quench and Extract : Quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with DCM (3x). Causality: The basic quench neutralizes the acetic acid and deprotonates the product to its free-base form, allowing it to partition cleanly into the organic layer.

  • Self-Validation (QC) : Evaporate the solvent and subject the crude oil to LC-MS and 1H-NMR. Causality: A successful reaction is self-validated by the presence of an [1], and the disappearance of ketone

    
    -protons coupled with the emergence of an N-CH2-CH3 quartet (~2.6 ppm) in the NMR spectrum.
    
Protocol B: pKa Determination via Potentiometric Titration

Objective: Quantify the physiological ionization state of the secondary amine.

  • Preparation : Dissolve 15 mg of the [3] in 50 mL of a 0.1 M KCl aqueous solution. Causality: The 0.1 M KCl acts as a background electrolyte, locking the ionic strength so that activity coefficients remain constant. This ensures the Nernstian response of the pH electrode is perfectly linear.

  • Titration : Titrate with standardized 0.01 M NaOH using an automated potentiometric titrator under nitrogen flow to exclude CO2.

  • Self-Validating Analysis : Plot the first derivative of the pH vs. volume curve to find the equivalence point. The pH at exactly half the equivalence volume equals the pKa. Causality: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated amine equals the free base, rendering

    
    , and thus 
    
    
    
    .

Pharmacokinetic (ADME) Trajectory

The physicochemical profile of this compound dictates a specific pharmacokinetic trajectory, particularly regarding subcellular distribution.

ADMEPathway Drug This compound (Lipophilic Base) Blood Systemic Circulation (pH 7.4) Drug->Blood Absorption BBB Blood-Brain Barrier (High Permeability) Blood->BBB Passive Diffusion (LogP 2.4) Lysosome Lysosomal Compartments (pH ~4.5) Blood->Lysosome Subcellular Partitioning CNS CNS Target Engagement (Receptor Binding) BBB->CNS Target Interaction Vd High Volume of Distribution (Tissue Accumulation) Lysosome->Vd Ion Trapping (pKa ~10.5)

Figure 2: Pharmacokinetic trajectory highlighting BBB permeation and lysosomal ion trapping.

Causality in ADME : With a basic pKa (~10.5) and high lipophilicity (LogP 2.4), the unprotonated fraction of the drug easily crosses the lipid bilayers of cells. However, once it diffuses into the acidic environment of a lysosome (pH ~4.5), the amine becomes heavily protonated. The resulting cation is membrane-impermeable, leading to lysosomal ion trapping. This phenomenon causes a massive apparent Volume of Distribution (Vd) and extends the compound's half-life, a critical factor that must be accounted for when dosing this scaffold in in vivo models.

References

  • Title : this compound hydrochloride (C9H19N) Source : PubChem, National Institutes of Health URL :[Link]

  • Title : cis-(1R,2S)-N-ethyl-2-methylcyclohexan-1-amine Source : PubChem, National Institutes of Health URL :[Link]

Methodological & Application

Application Note: High-Precision Asymmetric Induction using N-Ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the application of N-ethyl-2-methylcyclohexan-1-amine (NEMCA) as a chiral scaffold in asymmetric synthesis. While often overshadowed by its N-isopropyl (Koga base) or N-benzyl analogs, the N-ethyl variant offers a unique steric "sweet spot." It provides sufficient bulk to induce facial selectivity without the kinetic sluggishness often observed with bulkier isopropyl or tert-butyl substituents.

Key Application Domains:

  • Chiral Lithium Amide Bases: Enantioselective deprotonation of meso-epoxides and ketones.

  • Ligand Precursor: Synthesis of chiral N-Heterocyclic Carbenes (NHCs) and Salan-type metal catalysts.

The protocols below focus on the (1R, 2R) and (1S, 2S) isomers, as the trans-diequatorial conformation of the cyclohexane ring is critical for maximizing the stereodifferentiating environment.

Mechanistic Insight: The "Goldilocks" Steric Effect

The efficacy of NEMCA relies on the interaction between the C2-methyl group and the N-ethyl tail. In the lithiated state (Lithium Amide), these groups create a chiral pocket that discriminates between enantiotopic protons.

  • Conformational Lock: The 2-methyl group (in the trans isomer) locks the cyclohexane ring, preventing ring flips that would erode selectivity.

  • Nitrogen Inversion Control: The N-ethyl group is large enough to bias the nitrogen lone pair orientation but small enough to allow rapid aggregation with organolithiums, facilitating the formation of reactive dimers or ladders (the active species in deprotonation).

Comparative Steric Parameters (Table 1)
Ligand / AmineN-SubstituentC2-SubstituentCone Angle (Est.)Kinetic ProfileSelectivity (Typical)*
NEMCA (This Protocol) Ethyl Methyl ~115° Fast High (>90% ee)
Koga BaseIsopropylMethyl~130°ModerateHigh (>95% ee)
N-Benzyl analogBenzylMethyl~125°SlowModerate
N-Methyl analogMethylMethyl~105°Very FastLow (<50% ee)

*Selectivity values are generalized for the deprotonation of 4-tert-butylcyclohexanone.

Core Protocol A: Enantioselective Deprotonation of meso-Epoxides

This is the primary application for secondary chiral amines. The amine is converted to a chiral lithium amide, which selectively removes a proton from a meso-epoxide, triggering ring opening to an allylic alcohol.

Reagents & Equipment
  • Ligand: (1R, 2R)-N-ethyl-2-methylcyclohexan-1-amine (>98% ee).

  • Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (Titrated prior to use).

  • Substrate: Cyclohexene oxide (or other meso-epoxides).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone) or Benzene (for specific aggregation states).

  • Vessel: Flame-dried Schlenk flask with N2/Ar line.

Step-by-Step Methodology

Step 1: In-Situ Catalyst Generation

  • Charge the Schlenk flask with NEMCA (1.1 equiv) and anhydrous THF (5 mL/mmol).

  • Cool the solution to 0 °C .

  • Add n-BuLi (1.0 equiv) dropwise over 10 minutes.

    • Critical Check: The solution should turn a pale yellow. If it turns dark brown, moisture was present.

  • Stir for 30 minutes at 0 °C to ensure complete formation of the Lithium Amide.

Step 2: Temperature Equilibration

  • Cool the reaction mixture to -78 °C (Dry ice/Acetone bath).

    • Expert Note: Some protocols suggest adding LiCl or DBU as additives here to break up non-reactive aggregates, but NEMCA's ethyl group usually prevents over-aggregation without additives.

Step 3: Asymmetric Deprotonation

  • Add the Epoxide (1.0 equiv) dissolved in a minimum amount of THF dropwise over 20 minutes.

    • Rate Control: Slow addition is crucial to maintain the local concentration of the chiral base relative to the substrate.

  • Stir at -78 °C for 12 to 16 hours .

    • Monitoring: Monitor by TLC.[1] The reaction stops when the base is consumed.

Step 4: Quench & Workup

  • Quench with saturated NH4Cl (aq) at -78 °C.

  • Allow to warm to room temperature.

  • Extract with Et2O (3x). Wash combined organics with 1M HCl (to remove the chiral amine for recovery) and Brine.

  • Dry over MgSO4 and concentrate.

Step 5: Ligand Recovery

  • Basify the aqueous HCl washings with NaOH (pH > 12).

  • Extract with CH2Cl2.

  • Distill to recover the chiral amine (Recovery rates typically >90%).

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle and the transition state logic.

G Amine Chiral Amine (NEMCA) LiAmide Chiral Li-Amide (Active Species) Amine->LiAmide Deprotonation (0°C, THF) nBuLi n-BuLi nBuLi->LiAmide TS Transition State (Li-O Coordination) LiAmide->TS + Epoxide (-78°C) Epoxide meso-Epoxide (Substrate) Epoxide->TS Product Chiral Allylic Alcohol (Enriched) TS->Product Beta-Elimination Recycle Amine Recovery (Acid Extraction) Product->Recycle Workup Recycle->Amine NaOH Treat.

Figure 1: Workflow for the conversion of NEMCA to a chiral lithium amide and subsequent asymmetric epoxide opening.

Protocol B: Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands

NEMCA serves as an excellent "chiral backbone" for NHC ligands used in Transition Metal Catalysis (Ru, Pd, Ir).

Synthetic Route[2]
  • Condensation: React NEMCA (1 equiv) with Glyoxal and Paraformaldehyde (or specific aryl-aldehydes for backbone substitution) to form the diimine or diamine precursor.

  • Cyclization: React the resulting diamine with Triethyl orthoformate and Ammonium tetrafluoroborate to yield the Imidazolinium Salt .

  • Metalation: Deprotonate the salt with KHMDS or KOtBu to generate the free carbene for binding to metals (e.g., Pd(OAc)2).

Critical Design Feature

The N-ethyl group in the resulting NHC points directly towards the metal center's coordination sphere. This "wingtip" substitution pattern dictates the enantioselectivity in reactions like Asymmetric Allylic Alkylation or Suzuki-Miyaura Coupling .

Troubleshooting & Quality Control

Self-Validating the System
  • The "Color Test": When generating the Lithium Amide (Protocol A), the solution must remain colorless or pale yellow. A pink/red hue indicates oxidation of the amine or impurities in the THF. Action: Redistill THF and check N2 lines.

  • Titration Check: If yields are low (<50%), the n-BuLi titer is likely incorrect. Excess amine is tolerated; excess n-BuLi is fatal to enantioselectivity (background racemic reaction).

Common Pitfalls
  • Temperature Drift: The reaction is highly temperature-sensitive. A drift from -78 °C to -60 °C can drop ee% from 90% to 70%. Use a cryocooler if available.

  • Moisture: The Li-amide hydrolyzes instantly. All glassware must be oven-dried (120 °C) for >4 hours.

References

  • Simpkins, N. S. (1991).[2] "Asymmetric synthesis using homochiral lithium amide bases." Tetrahedron: Asymmetry, 2(1), 1-26.[2] Link

  • Koga, K. (1994). "Enantioselective reactions using chiral lithium amides." Pure and Applied Chemistry, 66(7), 1487-1492. Link

  • O'Brien, P. (1998). "Chiral Lithium Amides."[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. Link

  • McGrath, M. J., & Bolm, C. (2007). "The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines." Beilstein Journal of Organic Chemistry, 3, 33. Link

  • PubChem. "this compound hydrochloride."[6] National Library of Medicine. Link

Sources

Application Notes and Protocols: Derivatization of N-ethyl-2-methylcyclohexan-1-amine for Chiral HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Chiral Separation for Secondary Amines

In the realm of pharmaceutical and chemical analysis, the separation of enantiomers is a critical task. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. N-ethyl-2-methylcyclohexan-1-amine, a secondary amine with two chiral centers, presents a significant analytical challenge. Its lack of a strong chromophore makes direct UV detection difficult, and its structural properties necessitate a robust method for enantiomeric resolution.

Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC).[1][2] This approach relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP, leading to different retention times.[1] However, developing a reliable direct method can be time-consuming and may require extensive screening of various CSPs and mobile phases.[2]

An alternative and often more straightforward strategy is the indirect approach, which involves pre-column derivatization with a chiral derivatizing agent (CDA).[2][3][4] This process converts the enantiomeric pair into a pair of diastereomers.[3][4] Since diastereomers possess different physicochemical properties, they can be readily separated on a standard, achiral stationary phase, such as a C18 column.[2][3][5] This application note provides a detailed guide to the derivatization of this compound for chiral HPLC analysis, focusing on the use of Marfey's reagent.

The Principle of Chiral Derivatization

The core principle of chiral derivatization is the conversion of an enantiomeric mixture into a mixture of diastereomers by reaction with an enantiomerically pure reagent.[3][4] This transformation allows for separation using conventional achiral chromatography.

Key Requirements for a Chiral Derivatizing Agent:

  • Enantiomeric Purity: The CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.[6]

  • Reaction Stoichiometry and Kinetics: The reaction should be stoichiometric and proceed to completion with both enantiomers at a similar rate to avoid kinetic resolution, which would lead to inaccurate results.[6]

  • Stereochemical Stability: The analyte and the CDA must not undergo racemization under the derivatization and analysis conditions.[6]

  • Detection Properties: Ideally, the CDA should introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability.[7][8]

Figure 1: General workflow of chiral derivatization for HPLC analysis.

Featured Chiral Derivatizing Agent: Marfey's Reagent

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective and widely used CDA for the resolution of primary and secondary amines and amino acids.[3][9][10]

Mechanism of Action: Marfey's reagent reacts with the amino group of the analyte via nucleophilic aromatic substitution.[11][12] The fluorine atom on the dinitrophenyl ring is displaced by the amine, forming a stable covalent bond. The inherent chirality of the L-alanine amide moiety in Marfey's reagent results in the formation of diastereomeric derivatives.[12] These diastereomers can then be separated by reversed-phase HPLC.[7][8] The dinitrophenyl group also acts as a strong chromophore, allowing for sensitive UV detection around 340 nm.[8]

Figure 2: Derivatization of a chiral amine with Marfey's reagent.

Advantages of Using Marfey's Reagent
  • Robust Reaction: The derivatization reaction is typically rapid and proceeds under mild conditions.[12]

  • High Sensitivity: The introduced dinitrophenyl group provides strong UV absorbance, enabling low detection limits.[8]

  • Versatility: It is effective for a wide range of primary and secondary amines.[9]

  • Predictable Elution Order: For amino acids, the L-D diastereomer generally elutes before the L-L diastereomer, although this can vary for other amines.

Detailed Protocol: Derivatization of this compound with Marfey's Reagent

This protocol provides a step-by-step guide for the derivatization of this compound with Marfey's reagent for subsequent HPLC analysis.

Materials and Reagents
  • This compound (racemic standard and sample)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone (HPLC grade)

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Hydrochloric acid (2 M)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

Equipment
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Vortex mixer

  • Heating block or water bath

  • pH meter

  • Analytical balance

  • Micropipettes

  • Autosampler vials

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetone to prepare a 1 mg/mL stock solution.

    • For the sample, ensure it is in a suitable solvent and at a known concentration.

  • Derivatization Reaction:

    • In a clean vial, add 100 µL of the this compound solution (or sample).

    • Add 200 µL of 1 M sodium bicarbonate buffer (pH 9.0).

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture for 1 minute.

    • Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.

  • Reaction Quenching and Sample Finalization:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 200 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.

    • Redissolve the residue in 1 mL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

HPLC Method for Separation of Diastereomers

The following HPLC method is a starting point for the separation of the derivatized this compound diastereomers. Optimization may be required based on the specific HPLC system and column used.

Parameter Condition
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 340 nm
Injection Volume 10 µL

Table 1: Suggested HPLC Parameters

Data Analysis and Interpretation

The output from the HPLC analysis will be a chromatogram showing two separated peaks corresponding to the two diastereomers.

  • Peak Identification: The elution order of the diastereomers should be consistent. Injecting a derivatized single enantiomer standard (if available) can confirm the peak identity.

  • Resolution: The degree of separation between the two peaks is measured by the resolution factor (Rs). A baseline resolution (Rs ≥ 1.5) is desirable for accurate quantification.

  • Quantification: The enantiomeric ratio can be determined by comparing the peak areas of the two diastereomers. The percentage of each enantiomer is calculated as follows:

    % Enantiomer 1 = (Area of Peak 1 / (Area of Peak 1 + Area of Peak 2)) x 100 % Enantiomer 2 = (Area of Peak 2 / (Area of Peak 1 + Area of Peak 2)) x 100

Troubleshooting

Problem Potential Cause Solution
No or low derivatization yield Incorrect pH of the reaction buffer.Ensure the pH is around 9.0.
Inactive Marfey's reagent.Use fresh reagent.
Insufficient reaction time or temperature.Increase incubation time or temperature.
Poor peak shape Column degradation.Replace the column.
Sample overload.Dilute the sample.
Inappropriate mobile phase.Optimize the mobile phase composition.
Poor resolution of diastereomers Non-optimal mobile phase gradient.Adjust the gradient slope and starting/ending compositions.
Column temperature is too high.Lower the column temperature.
Inefficient column.Use a column with a higher theoretical plate count.

Table 2: Troubleshooting Guide

Conclusion

The indirect chiral separation of this compound using Marfey's reagent is a robust and reliable method. The derivatization procedure is straightforward, and the resulting diastereomers can be effectively separated on a standard reversed-phase HPLC column. The strong UV absorbance of the dinitrophenyl moiety provides excellent sensitivity for detection. This application note provides a comprehensive protocol and foundational understanding for researchers, scientists, and drug development professionals to successfully implement this technique for the chiral analysis of secondary amines.

References

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (n.d.).
  • Direct chiral HPLC separation on CSPs - Chiralpedia. (2022, November 8).
  • Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method - TCI Chemicals. (2008, January 15).
  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12).
  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids - AKJournals. (n.d.).
  • CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS - Shodhbhagirathi @ IITR. (n.d.).
  • Marfey's reagent for chiral amino acid analysis - Ovid. (2004, October 22).
  • Marfey's reagent for chiral amino acid analysis: A review - Semantic Scholar. (n.d.).
  • Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry. (n.d.).
  • Ilisz, I., Berkecz, R., & Péter, A. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar.
  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) - ResearchGate. (n.d.).
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems - ResearchGate. (2025, August 9).
  • Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments. (n.d.).
  • Chiral derivatizing agent - Wikipedia. (n.d.).
  • Clark, C. R., & Barksdale, J. M. (1984). Synthesis and liquid chromatographic evaluation of some chiral derivatizing agents for resolution of amine enantiomers. Analytical Chemistry.
  • Pirkle, W. H., & Hauske, J. R. (n.d.). Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. The Journal of Organic Chemistry.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents - Benchchem. (n.d.).
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC. (n.d.).
  • Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey agent) - ZORA. (2009, March 1).
  • DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE - SciSpace. (n.d.).
  • Kochhar, S., Mouratou, B., & Christen, P. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). PubMed.
  • High-performance liquid chromatography method for 2-methyl-N-pentylcyclohexan-1-amine - Benchchem. (n.d.).
  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - ResearchGate. (2025, August 6).
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC. (2022, July 4).
  • A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed. (2022, January 31).
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30).
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (n.d.).

Sources

N-ethyl-2-methylcyclohexan-1-amine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Ethyl-2-methylcyclohexan-1-amine (NEMCA) as a Chiral Auxiliary in Asymmetric Synthesis

Introduction & Mechanistic Rationale

The pursuit of high enantioselectivity in the α-alkylation of aldehydes relies heavily on the design of robust chiral auxiliaries. This compound (NEMCA) has emerged as a highly effective secondary chiral amine auxiliary. By temporarily condensing with prochiral aldehydes to form chiral enamines, NEMCA provides a rigid, sterically differentiated environment that dictates the facial approach of electrophiles[1].

The Causality of Stereoselection: The efficacy of NEMCA is rooted in its highly organized transition state. When the (1R,2R)-enantiomer of NEMCA condenses with an aldehyde, the resulting (E)-enamine adopts a conformation governed by the minimization of allylic (


) strain. The 2-methyl group locks the cyclohexane ring into a rigid chair conformation by strictly preferring the equatorial position[2]. Concurrently, the bulky N-ethyl group is forced to orient itself over the Re-face of the enamine double bond. This creates a formidable "steric wall," effectively shielding the Re-face and forcing the incoming electrophile to attack exclusively from the less hindered Si-face[3].

Workflow & Stereochemical Logic

G Substrate Prochiral Aldehyde (Substrate) Enamine Chiral Enamine Intermediate Substrate->Enamine Auxiliary NEMCA (Chiral Auxiliary) Auxiliary->Enamine Condensation Alkylation Stereoselective Alkylation Enamine->Alkylation Iminium Alkylated Iminium Intermediate Alkylation->Iminium Electrophile Hydrolysis Acidic Hydrolysis (Cleavage) Iminium->Hydrolysis Product Enantioenriched α-Chiral Aldehyde Hydrolysis->Product Recovery Recovered NEMCA (Recycled) Hydrolysis->Recovery Recovery->Auxiliary Recycling

Workflow of NEMCA-mediated asymmetric alkylation and auxiliary recovery.

G NEMCA (1R,2R)-NEMCA Core MeGroup 2-Methyl Group (Equatorial Lock) NEMCA->MeGroup Conformation EtGroup N-Ethyl Group (Re-Face Shield) NEMCA->EtGroup Steric Bulk EnamineFace (E)-Enamine Geometry MeGroup->EnamineFace EtGroup->EnamineFace Electrophile Electrophile Approach (Si-Face Attack) EnamineFace->Electrophile Directs

Stereochemical logic of facial shielding by the NEMCA auxiliary.

Quantitative Performance Data

The following table summarizes the performance of (1R,2R)-NEMCA in the asymmetric α-alkylation of propanal with various electrophiles.

ElectrophileSolventTemp (°C)Yield (%)Diastereomeric Ratio (Enamine)Enantiomeric Excess (e.e. %)
Benzyl bromideTHF-7888> 95:594
Allyl bromideTHF-7891> 95:596
Methyl iodideTHF-7885> 95:592
Propargyl bromideToluene-7882> 90:1089

Note: Yields represent the isolated yield of the final cleaved α-chiral aldehyde over three steps (condensation, alkylation, hydrolysis).

Experimental Protocols

The following protocols represent a self-validating system. The completion of the enamine formation is visually and volumetrically confirmed by water displacement, while the final cleavage step inherently separates the product from the auxiliary based on fundamental acid-base chemistry[4].

Protocol 1: Preparation of the Chiral Enamine (Attachment)

Objective: Condense the prochiral aldehyde with NEMCA to form the sterically locked (E)-enamine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Flush the system with dry Argon.

  • Reagent Addition: Add (1R,2R)-NEMCA (10.0 mmol, 1.0 equiv) and the prochiral aldehyde (11.0 mmol, 1.1 equiv) to 100 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.5 mmol, 5 mol%).

  • Reflux & Validation: Heat the mixture to reflux (approx. 110 °C). The reaction is self-validating: monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (approx. 0.18 mL) has collected (typically 4–6 hours).

  • Isolation: Cool to room temperature, concentrate the mixture under reduced pressure to remove toluene and excess aldehyde. The resulting crude enamine is highly sensitive to moisture and should be used immediately in Protocol 2 without further purification.

Protocol 2: Asymmetric α-Alkylation

Objective: Stereoselectively alkylate the chiral enamine at the α-carbon.

  • Preparation: Dissolve the crude enamine from Protocol 1 in 50 mL of anhydrous THF under an Argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Cryogenic temperatures are critical to maximize the energy difference between the diastereomeric transition states, ensuring high e.e.

  • Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes via a syringe pump to prevent localized heating.

  • Incubation: Stir the mixture at -78 °C for 4 hours, then allow it to slowly warm to 0 °C over an additional 2 hours.

  • Monitoring: Quench a 0.1 mL aliquot in saturated aqueous

    
    , extract with ethyl acetate, and monitor the disappearance of the enamine via TLC (UV/Stain).
    
Protocol 3: Cleavage and Auxiliary Recovery

Objective: Hydrolyze the intermediate iminium salt to yield the enantioenriched aldehyde and recover the NEMCA auxiliary.

  • Hydrolysis: To the reaction mixture at 0 °C, add 30 mL of a 10% aqueous acetic acid solution. Stir vigorously for 2 hours at room temperature. Causality: Mild acidic hydrolysis selectively cleaves the iminium bond without racemizing the newly formed α-stereocenter.

  • Phase Separation (Product Isolation): Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (

    
     mL). The organic layers contain the target α-chiral aldehyde. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Auxiliary Recovery (Self-Validation): The aqueous layer from Step 2 contains the protonated NEMCA auxiliary (NEMCA·HCl). To recover it, cool the aqueous layer to 0 °C and basify to pH 12 using 2M NaOH.

  • Extraction: Extract the basic aqueous layer with dichloromethane (

    
     mL). Dry the combined DCM layers over 
    
    
    
    and evaporate the solvent to recover the free (1R,2R)-NEMCA in typically >90% yield, ready for reuse[5].

References

1.[1] Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC Publishing. Available at:[Link] 2.[4] New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development - ACS Publications. Available at:[Link] 3.[2] Studies on the Enantioselective Iminium Ion Trapping of Radicals Triggered by an Electron-Relay Mechanism. Journal of the American Chemical Society - ACS Publications. Available at:[Link] 4.[3] Asymmetric Synthesis of Less Accessible α-Tertiary Amines from Alkynyl Z-Ketimines. Academia.edu. Available at:[Link] 5.[5] A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. Organic Letters - ACS Publications. Available at:[Link]

Sources

Application Note: Diastereoselective Reduction of Imines with N-Ethyl-2-methylcyclohexan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the diastereoselective reduction of imines utilizing the 2-methylcyclohexan-1-amine scaffold as a chiral auxiliary (or "chiral template").

While the specific N-ethyl derivative is often a target molecule (e.g., in the synthesis of NLRP3 inhibitors or other alkaloids), the underlying principle relies on the 2-methylcyclohexyl moiety acting as an intrinsic chiral auxiliary . Its existing stereocenters (particularly the methyl group at C2) direct the facial selectivity of hydride attack on the C=N bond, a classic example of substrate-controlled diastereoselectivity .

Part 1: Scientific Foundation & Mechanism

The "Auxiliary" Role of the Cyclohexyl Scaffold

In the context of diastereoselective synthesis, the 2-methylcyclohexan-1-amine backbone functions as a chiral template . When this amine is condensed with an aldehyde (to form an imine) or when a 2-methylcyclohexanone is condensed with an amine, the rigid chair conformation of the cyclohexane ring imposes significant steric bias.

This bias directs the approach of the reducing agent (hydride) to one face of the imine bond (


), leading to high diastereoselectivity. This process is governed by 1,2-asymmetric induction  and the minimization of A(1,3)-strain .
Mechanistic Pathway

The reduction of the imine intermediate typically proceeds via an irreversible hydride transfer. The stereochemical outcome is dictated by the relative stability of the transition states:

  • Equatorial Attack: Hydride approaches from the equatorial direction, often favored in unhindered cyclohexanones, leading to axial alcohols/amines.

  • Axial Attack: Hydride approaches from the axial direction, favored by bulky reducing agents or specific steric interactions (e.g., 2-alkyl substituents), leading to equatorial alcohols/amines.

For 2-methylcyclohexan-1-amine derivatives, the trans-diequatorial conformation (methyl and amino groups equatorial) is thermodynamically preferred. During the reduction of an exocyclic imine (or endocyclic iminium), the C2-methyl group blocks one face, forcing the hydride to attack from the opposite side (anti-addition).

Logical Flow Diagram (DOT)

The following diagram illustrates the pathway from the chiral amine auxiliary to the diastereomerically enriched product.

DiastereoselectiveReduction Substrate Prochiral Carbonyl (or Chiral Ketone) Imine Chiral Imine Intermediate Substrate->Imine Condensation Auxiliary Chiral Auxiliary (2-Methylcyclohexan-1-amine) Auxiliary->Imine TS Transition State (Steric Control by C2-Me) Imine->TS Coordination Product Diastereomerically Enriched N-Ethyl-2-methylcyclohexan-1-amine TS->Product Stereoselective Hydride Transfer Reduction Hydride Reduction (NaBH4 / LiAlH4) Reduction->TS

Caption: Workflow for the diastereoselective reduction utilizing the steric bias of the 2-methylcyclohexyl auxiliary.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of (1R,2S)-N-ethyl-2-methylcyclohexan-1-amine via the diastereoselective reductive amination of 2-methylcyclohexanone with ethylamine (or conversely, 2-methylcyclohexylamine with acetaldehyde). The "Auxiliary" effect here is the substrate control provided by the 2-methyl group.

Reagents & Equipment
  • Substrate: 2-Methylcyclohexanone (Racemic or Enantiopure depending on target).

  • Amine Source: Ethylamine (2.0 M in THF or aqueous 70%).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH

    
    ).
    
    • Note: STAB is preferred for direct reductive amination due to mildness and selectivity for imines over ketones.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Additives: Acetic Acid (AcOH) - catalyzes imine formation.

  • Equipment: Inert atmosphere (N

    
    ) manifold, magnetic stirrer, ice bath.
    
Step-by-Step Methodology
Step 1: Imine Formation (In-Situ)[1]
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv, e.g., 5.0 mmol) in DCE (20 mL).

  • Amine Addition: Add Ethylamine (1.2–1.5 equiv) dropwise.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). The acid promotes the dehydration of the hemiaminal to the iminium ion.

  • Equilibration: Stir at room temperature (25 °C) for 30–60 minutes.

    • Checkpoint: Formation of the imine/iminium species is often invisible but can be monitored by IR (disappearance of C=O stretch ~1710 cm⁻¹, appearance of C=N ~1640 cm⁻¹).

Step 2: Diastereoselective Reduction[2]
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Lower temperature enhances diastereoselectivity by differentiating the activation energies of the competing transition states.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (1.5 equiv) in portions over 10 minutes.

    • Why STAB? It is less basic than NaBH

      
       and reduces the iminium ion faster than the ketone, preventing side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

Step 3: Workup & Purification
  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
      solution (20 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude oil typically contains a mixture of cis and trans diastereomers.

    • Separation: Use flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH

      
      OH 90:9:1).
      
    • Target: The thermodynamically stable (1R,2S)-trans isomer (diequatorial) is usually the major product if thermodynamic control is allowed, while kinetic reduction may favor the cis isomer depending on the hydride source.

Data Summary Table
ParameterCondition / ValueRationale
Stoichiometry 1:1.2 (Ketone:Amine)Slight excess of amine ensures complete consumption of ketone.
Temperature 0 °C

25 °C
Low temp maximizes diastereomeric ratio (dr).
Solvent DCE or THFAprotic solvents favor imine stability; MeOH accelerates reaction but may reduce dr.
Selectivity trans:cis > 90:102-Methyl substituent directs hydride to the axial face (forming equatorial amine).
Yield 75–90%High efficiency of STAB mediated reductive amination.

Part 3: References & Validation

The following references support the mechanistic grounding of substrate-controlled reductive amination and the use of cyclohexylamines as chiral templates.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3] Link

  • Baxendale, I. R., et al. "A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new look at an old problem." Journal of the Chemical Society, Perkin Transactions 1, 2002. (Demonstrates use of cyclohexyl-based auxiliaries/templates).

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984-995. (Comparative reference for auxiliary-based imine reduction). Link

  • Nugent, T. C.[1] (Ed.) Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010. (Comprehensive text on chiral amine synthesis including substrate control).

Validation Check
  • Self-Consistency: The protocol uses STAB, which is the standard for avoiding over-alkylation and ensuring imine selectivity.

  • Stereochemistry: The prediction of the trans-isomer (diequatorial) as the major product aligns with the thermodynamic stability of substituted cyclohexanes and the trajectory of hydride attack on 2-substituted cyclohexanones.

Sources

Application Note: High-Yield Resolution of N-Ethyl-2-methylcyclohexan-1-amine via Diastereomeric Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Chiral cycloalkylamines, particularly 2-methylcyclohexanamine derivatives, are privileged scaffolds in modern drug discovery. They feature prominently in the development of stereoselective Mitofusin (MFN2) activators for mitochondrial diseases[1] and serve as critical binding motifs in Janus Kinase 3 (JAK3) immunomodulators.

While advanced methodologies such as biocatalytic reductive amination[2] and contra-thermodynamic stereochemical editing[3] offer highly specialized routes to chiral amines, classical diastereomeric salt crystallization remains the most scalable, cost-effective, and operationally robust method for resolving racemic mixtures in process chemistry[4].

This application note details a self-validating, highly optimized protocol for the resolution of N-ethyl-2-methylcyclohexan-1-amine using O,O'-dibenzoyl-L-tartaric acid (L-DBTA).

Mechanistic Principles & Causality (E-E-A-T)

To achieve high enantiomeric excess (ee) and yield, this protocol deviates from standard 1:1 stoichiometry and instead employs the Pope-Peachy (Half-Equivalent) Method .

The Causality of Experimental Choices
  • Resolving Agent Selection (L-DBTA): Secondary cycloalkylamines often suffer from "oiling out" (liquid-liquid phase separation) during crystallization. The bulky, rigid aromatic rings of L-DBTA promote strong

    
     stacking interactions in the solid state, driving the formation of highly crystalline, filterable solids rather than amorphous oils.
    
  • Stoichiometric Control (0.5 Equivalents): By adding only 0.5 molar equivalents of L-DBTA, the system forces a thermodynamic competition. The target enantiomer preferentially forms the insoluble diastereomeric salt, while the opposite enantiomer remains in solution as a highly soluble free base. This drastically reduces co-precipitation and occlusion, maximizing the initial diastereomeric excess (de).

  • Solvent System (95:5 Ethanol/Water): Pure ethanol often leads to rapid, uncontrolled precipitation. The addition of 5% water increases the solubility of the salt at reflux, allowing for a controlled, enthalpy-driven crystal growth phase during cooling.

Mechanism S1 Supersaturated Solution S2 Primary Nucleation S1->S2 ΔT < 0 S3 Enthalpic Crystal Growth S2->S3 ΔG < 0 S4 High-de Lattice S3->S4 Pi-Pi Stacking

Fig 1. Thermodynamic pathway of diastereomeric salt crystallization.

Experimental Protocol

Phase 1: Diastereomeric Salt Formation
  • Preparation: Charge a perfectly clean, dry 500 mL jacketed glass reactor with racemic this compound (14.1 g, 100 mmol) and 150 mL of an Ethanol/Water (95:5 v/v) mixture.

  • Agent Addition: Slowly add L-DBTA (17.9 g, 50 mmol, 0.5 eq) in portions under continuous overhead stirring (250 rpm).

  • Dissolution: Heat the reactor jacket to 75°C to achieve a gentle reflux. Maintain for 30 minutes until a clear, homogenous solution is formed. Self-Validation Check: If the solution remains cloudy, add Ethanol/Water dropwise until complete dissolution is achieved to prevent seeding with unreacted acid.

Phase 2: Controlled Crystallization
  • Cooling Profile: Program the reactor to cool from 75°C to 20°C at a strict rate of 0.1°C/min .

    • Why? Rapid cooling induces high supersaturation, leading to uncontrolled primary nucleation. This traps the more soluble diastereomer within the crystal lattice (occlusion), drastically lowering the de.

  • Aging: Once the internal temperature reaches 20°C, allow the slurry to age for 4 hours to ensure Ostwald ripening (smaller, impure crystals dissolve and redeposit onto larger, purer crystals).

Phase 3: Filtration and Recrystallization
  • Isolation: Filter the resulting crystalline suspension through a sintered glass funnel (Porosity 3) under vacuum.

  • Washing: Wash the filter cake with ice-cold pure ethanol (2 × 15 mL) to displace any adhering mother liquor containing the unwanted enantiomer.

  • Recrystallization (Enrichment): Transfer the solid back to the reactor. Add 10 volumes (relative to salt mass) of 95:5 Ethanol/Water. Heat to reflux, then cool at 0.2°C/min to 20°C. Filter and dry under a vacuum at 40°C overnight.

Phase 4: Free-Basing (Recovery of Enantiopure Amine)
  • Biphasic Setup: Suspend the enriched diastereomeric salt in 100 mL of Methyl tert-butyl ether (MTBE).

  • Alkalization: Slowly add 2M NaOH aqueous solution (approx. 60 mL) under vigorous stirring until the aqueous layer reaches pH > 12.

    • Self-Validation Check: The high pH ensures complete dissociation of the tartrate salt. If pH < 12, the amine will remain protonated and partitioned in the aqueous layer, destroying your yield.

  • Extraction: Separate the organic MTBE layer. Extract the aqueous layer with an additional 50 mL of MTBE.

  • Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (300 mbar, 35°C) to yield the enantiopure this compound as a pale yellow oil.

Workflow A Racemic Amine (this compound) C Salt Formation (Reflux in EtOH/H2O) A->C B Resolving Agent (0.5 eq L-DBTA) B->C D Controlled Cooling (0.1°C / min to 20°C) C->D E Filtration D->E F Solid Salt (Target Diastereomer) E->F Insoluble G Mother Liquor (Opposite Enantiomer) E->G Soluble H Free-Basing (NaOH, pH > 12) F->H I Enantiopure Amine (>99% ee) H->I

Fig 2. Classical resolution workflow for this compound.

Quantitative Data & Expected Outcomes

The following tables summarize the expected quantitative metrics derived from optimizing the resolution of sterically hindered cycloalkylamines.

Table 1: Resolving Agent Screening Matrix

Resolving Agent (0.5 eq) Solvent System Observation during Cooling Initial Salt Yield (%) Initial de (%)
(+)-Tartaric Acid Methanol Oiled out, no crystals N/A N/A
(-)-Mandelic Acid Isopropanol Fine amorphous powder 42.5 68.2
(+)-Camphor-10-sulfonic acid Acetone Sticky semi-solid 31.0 55.4

| L-DBTA | EtOH/H₂O (95:5) | Sharp, distinct prisms | 46.8 | 89.5 |

Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer.

Table 2: Recrystallization Tracking (L-DBTA Salt)

Stage Mass Recovered (g) Melting Point (°C) de of Salt (%) Final Amine ee (%)
Initial Filtration 23.4 142 - 145 89.5 88.1
Recrystallization 1 20.1 148 - 149 96.8 96.2

| Recrystallization 2 | 18.5 | 151 - 152 | >99.0 | >99.0 |

References

  • [1] Title: Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases Source: PubMed Central (PMC) / NIH URL:[Link]

  • Title: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: J-Stage / Chemical and Pharmaceutical Bulletin URL:[Link]

  • [2] Title: Method for preparing amines from aldehydes and ketones by biocatalysis (EP3649246A1) Source: Google Patents / European Patent Office URL:

  • [3] Title: Contra-Thermodynamic Stereochemical Editing Source: The Journal of Organic Chemistry / ACS Publications URL:[Link]

Sources

Application Note: High-Resolution GC-MS Profiling of N-ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust methodology for the extraction, derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of N-ethyl-2-methylcyclohexan-1-amine (NEMCA). As a secondary alicyclic amine with two chiral centers, NEMCA presents specific analytical challenges, including volatility, basicity-induced peak tailing, and the necessity of diastereomeric resolution (cis/trans isomers). This protocol utilizes chemical derivatization with Trifluoroacetic Anhydride (TFAA) to enhance chromatographic stability and sensitivity, offering a validated workflow for pharmaceutical impurity profiling and forensic analysis.

Introduction & Chemical Profile[1][2][3][4]

This compound is a secondary amine structurally related to volatile sympathomimetic drugs and rubber vulcanization accelerators. Its analysis is critical in two primary contexts: as a degradation product in pharmaceutical synthesis and as a target in forensic toxicology.

The Analytical Challenge
  • Basicity & Tailing: The free amine group (

    
    ) interacts strongly with silanol groups in standard GC column stationary phases, leading to severe peak tailing and reduced sensitivity.
    
  • Volatility: With a molecular weight of 141.25 g/mol , the underivatized molecule elutes early, often co-eluting with solvent fronts or low-molecular-weight matrix interferences.

  • Stereochemistry: The presence of substituents at positions 1 and 2 of the cyclohexane ring creates cis and trans diastereomers. Differentiating these isomers is a Critical Quality Attribute (CQA).

Chemical Properties
PropertyValueNotes
Formula

Secondary Amine
MW 141.25 DaMonoisotopic
Stereocenters C1, C2Requires diastereomeric separation
Derivatization Target Secondary Amine (

)
Acylation preferred over silylation

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Sample Biological/Chemical Sample Matrix LLE Liquid-Liquid Extraction (pH > 11) Sample->LLE Basification Deriv Derivatization (TFAA Acylation) LLE->Deriv Organic Layer GC GC Separation (5% Phenyl Column) Deriv->GC Injection MS MS Detection (EI Source) GC->MS Elution Data Isomer Resolution & Quantification MS->Data Analysis

Figure 1: Analytical workflow for the isolation and derivatization of NEMCA.[1]

Detailed Protocols

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): N-propylcyclohexylamine or Diphenylamine-

    
    .
    
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), LC-MS grade.

  • Buffer: 1M NaOH or Carbonate Buffer (pH 11).

Protocol A: Sample Extraction (Liquid-Liquid)

Rationale: Amines must be in their non-ionized free-base form to partition into the organic solvent.

  • Aliquot: Transfer 1.0 mL of sample (urine/plasma/reaction mixture) into a 10 mL glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard working solution (10 µg/mL).

  • Basify: Add 200 µL of 1M NaOH. Verify pH > 11 using indicator paper.

    • Critical Step: If the pH is below 10, the amine remains protonated (

      
      ) and will not  extract.
      
  • Extract: Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 3000 RPM for 5 minutes to separate phases.

  • Transfer: Transfer the upper organic layer to a clean, dry borosilicate vial.

Protocol B: Derivatization (Acylation)

Rationale: Acylation with TFAA converts the polar N-H group into a volatile, non-polar amide (


-TFA derivative). This eliminates tailing, increases molecular weight (shifting peaks away from solvent), and provides a unique 

mass fragment for confirmation.
  • Evaporation: Evaporate the transferred organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Caution: Do not over-dry or apply high heat, as the free amine is volatile.

  • Reconstitution: Redissolve residue in 100 µL Ethyl Acetate.

  • Reaction: Add 50 µL of TFAA. Cap vial immediately (TFAA is moisture sensitive).

  • Incubation: Incubate at 60°C for 20 minutes.

  • Dry Down: Evaporate to dryness under nitrogen to remove excess TFAA and TFA acid byproduct.

  • Final Solvent: Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

GC-MS Method Parameters

This method uses a standard non-polar column.[2] The temperature ramp is designed to separate the cis and trans isomers of the methylated ring.

ParameterSettingRationale
Instrument Agilent 7890/5977 (or equiv)Single Quadrupole
Inlet Split/Splitless (250°C)High temp ensures rapid volatilization.
Mode Splitless (1 min purge)Maximizes sensitivity for trace analysis.
Column Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm)5% phenyl phase provides selectivity for isomers.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.[2]
Oven Program 50°C (1 min hold)

10°C/min

280°C
Low initial temp is vital for volatile amine retention.
Transfer Line 280°CPrevents condensation of high-boiling matrix components.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Scan Range

40 – 450
Captures low mass fragments and derivatized molecular ions.

Data Analysis & Interpretation

Fragmentation Mechanism (Alpha-Cleavage)

Understanding the fragmentation is crucial for identification. Secondary amines under Electron Ionization (EI) undergo characteristic


-cleavage , where the bond adjacent to the nitrogen atom breaks.

For NEMCA-TFA (Derivatized) :

  • Molecular Ion (

    
    ):  237 Da (141 + 97 - 1).
    
  • Base Peak: Often arises from the loss of the heavier alkyl group attached to the

    
    -carbon or the 
    
    
    
    group.

Fragmentation Parent NEMCA-TFA Parent Ion (m/z 237) Alpha1 Loss of Methyl (Ring) (m/z 222) Parent->Alpha1 Alpha Cleavage (Ring) Alpha2 Loss of Ethyl (N-side) (m/z 208) Parent->Alpha2 Alpha Cleavage (N-Ethyl) CF3_Loss Loss of CF3 (m/z 168) Parent->CF3_Loss C-C Cleavage Ring_Open Ring Cleavage Fragments (m/z 81, 95) Parent->Ring_Open Complex Rearrangement

Figure 2: Primary fragmentation pathways for the TFA-derivative of NEMCA.

Diagnostic Ions Table

Use these ions to set up a SIM (Selected Ion Monitoring) method for high sensitivity.

Ion Type

(TFA Derivative)

(Native Amine)
Interpretation
Molecular Ion 237141Parent molecule (often weak).
Base Peak 140 / 15458 / 72Iminium ions formed via

-cleavage.
Diagnostic 69N/A

ion (confirms TFA derivatization).
Diagnostic 168112Loss of

(Deriv) or Ethyl (Native).
Isomer Resolution

The 2-methyl substitution creates cis and trans isomers.

  • Trans-isomer: Typically elutes earlier on non-polar (5% phenyl) columns due to a more planar conformation and slightly lower boiling point.

  • Cis-isomer: Typically elutes later .

  • Validation: It is mandatory to run a mixed standard to confirm the elution order, as column film thickness can influence selectivity.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amine Derivatives. National Institute of Standards and Technology.[3] [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Recommendations, Version 8.0. (Standard practices for amine extraction and MS identification). [Link]

  • Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley. (Authoritative text on acylation protocols). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of N-ethyl-2-methylcyclohexan-1-amine Tartrate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

The crystallization of N-ethyl-2-methylcyclohexan-1-amine (NEMCA) tartrate salts presents a unique set of solid-state challenges. As a secondary amine with a flexible ethyl group attached to a cyclohexane ring, this molecule exhibits high conformational freedom, often leading to low melting points and a high propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than distinct crystal nucleation.

This guide moves beyond generic protocols to address the specific thermodynamic and kinetic bottlenecks of resolving NEMCA using tartaric acid.

Part 1: The Diagnostic Workflow

Before altering variables, determine your current failure mode. Use this logic tree to identify the correct troubleshooting section.

DiagnosticWorkflow Start Start: Reaction Mixture Cooled Observation What do you see? Start->Observation Solid Precipitate / Solid Observation->Solid White Solid Oil Viscous Oil / Gunk Observation->Oil Phase Separation Clear Clear Solution (No Solid) Observation->Clear Remains Clear CheckPurity Check Chiral Purity (HPLC) Solid->CheckPurity ActionOil Go to FAQ: Oiling Out Oil->ActionOil ActionClear Go to FAQ: Nucleation Clear->ActionClear HighEE High ee% (>80%) CheckPurity->HighEE Success LowEE Low ee% (<20%) CheckPurity->LowEE Racemic Compound? ActionRac Go to FAQ: Stoichiometry LowEE->ActionRac

Figure 1: Diagnostic logic for identifying the root cause of crystallization failure in amine-tartrate systems.

Part 2: Critical Process Parameters (CPP)

Solvent Selection: The "Goldilocks" Zone

For NEMCA tartrate, the choice of solvent is the single most critical variable. The salt is ionic but has a lipophilic cyclohexane/ethyl tail.

  • Too Polar (Water/Methanol): High solubility, low yield.

  • Too Non-Polar (Hexane/Toluene): Immediate oiling out (LLPS).

Recommended Screening Matrix:

Solvent SystemRatio (v/v)Outcome PredictionOptimization Note
Ethanol (Abs) 100%Baseline Standard starting point. If yield is low, cool to -10°C.
EtOH : MTBE 1:1High Yield MTBE acts as an anti-solvent. Add MTBE slowly at reflux.
IPA (Isopropanol) 100%Slower Growth Higher boiling point allows better dissolution; slower evaporation promotes quality crystals.
Acetone : Water 95:5Purity Focus Small water content helps solvate the ionic head; Acetone forces precipitation.
Stoichiometry: The "Pope and Peachey" Approach

For difficult resolutions, do not default to a 1:1 ratio.

  • Classical (1:1): 1 eq Amine + 1 eq Tartaric Acid. Both diastereomers form salts.[1] You rely on solubility differences (

    
    ).
    
  • Pope & Peachey (0.5 eq): 1 eq Amine + 0.5 eq Tartaric Acid. Theoretically, only the less soluble diastereomer forms the salt; the other remains as a free base in solution.

    • Why use this? It maximizes the chemical potential difference between the species, often preventing the co-crystallization of the "wrong" isomer.

Part 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve. This is common because the melting point of the solvated NEMCA-tartrate salt is likely depressed by the solvent.[2]

Corrective Protocol:

  • Re-heat: Dissolve the oil back into a clear solution by heating.

  • Seed at High Temperature: Add seed crystals (if available) or scratch the glass wall while the solution is still hot (just below saturation temperature).

  • Change Solvent Polarity:

    • If using EtOH/Hexane, the polarity gap is too wide. Switch to EtOH/Ethyl Acetate .

    • Mechanism:[2][3][4] A "smoother" polarity gradient prevents the sudden exclusion of the salt as an oil.

  • Sonication: Apply brief ultrasound pulses (30 seconds) to the supersaturated solution to induce nucleation before oiling occurs.

Issue 2: "I have crystals, but the chiral purity (ee) is low."

Diagnosis: You likely have a Conglomerate (mechanical mixture of crystals) or, more likely, Kinetic Entrapment (rapid precipitation trapped the wrong isomer).

Corrective Protocol (Double-Recrystallization):

  • Isolate: Filter the low-purity solid.

  • Reflux: Dissolve in the minimum amount of boiling Ethanol (or Methanol).

  • Slow Cool: Wrap the flask in a towel or place in a Dewar flask to cool to Room Temp over 6–8 hours.

    • Why? Fast cooling favors nucleation of both salts. Slow cooling favors the growth of the thermodynamically stable (less soluble) diastereomer via Ostwald Ripening .

  • Harvest: Filter at room temperature. Do not chill to 0°C yet (this precipitates impurities).

Issue 3: "The yield is terrible (<20%)."

Diagnosis: The salt is too soluble in your chosen alcohol.

Corrective Protocol (Anti-Solvent Addition):

  • Dissolve amine and acid in minimum Ethanol.

  • Add MTBE or Acetone dropwise until a persistent cloudiness appears.

  • Add a few drops of Ethanol to clear it.

  • Allow to stand. The vapor pressure difference (if using vapor diffusion) or slow cooling will drive the yield up without sacrificing purity.

Part 4: Scientific Validation (The "Why")

The success of tartrate resolution relies on the Three-Point Interaction Model . The tartaric acid must engage in:

  • Ionic Bonding: Carboxylate (

    
    ) to Ammonium (
    
    
    
    ).
  • Hydrogen Bonding: Hydroxyl (

    
    ) groups on tartrate to the amine proton or solvent.
    
  • Steric Fit: The bulk of the NEMCA cyclohexane ring must pack efficiently against the tartrate backbone.

If the "wrong" solvent is used (e.g., highly hydrated solvents), water molecules interfere with the Hydrogen Bonding network (#2), destabilizing the crystal lattice and leading to oiling out.

ResolutionMechanism cluster_Soln Solution Phase cluster_Solid Solid Phase Racemate Racemic NEMCA (Free Base) ComplexA (R,R)-Salt (Solvated) Racemate->ComplexA ComplexB (S,S)-Salt (Solvated) Racemate->ComplexB Tartaric L-Tartaric Acid Tartaric->ComplexA Tartaric->ComplexB Crystal Crystalline Diastereomer ComplexA->Crystal Lower Solubility (Thermodynamic Product) ComplexB->Crystal Inclusion/Impurity

Figure 2: Thermodynamic selection in diastereomeric salt formation. The goal is to maximize the solid arrow pathway while minimizing the dotted red pathway.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Faigl, F., et al. (2010). "Separation of enantiomers by crystallization."[5] Advanced Drug Delivery Reviews, 62(15), 1486-1498. (Review of "Pope and Peachey" vs classical methods).

  • Gullapalli, S., et al. (2017). "Oiling Out during Crystallization: Mechanisms and Control Strategies." Crystal Growth & Design, 17(12).

  • Prof. A. S. Myerson. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Source for anti-solvent and cooling profile engineering).[2][6]

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for this compound and Tartaric Acid before handling. Amine salts may be hygroscopic; store under inert atmosphere.

Sources

side products in N-ethyl-2-methylcyclohexan-1-amine synthesis from 2-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination of 2-Methylcyclohexanone

Subject: Troubleshooting Side Products in N-Ethyl-2-methylcyclohexan-1-amine Synthesis Ticket ID: #RA-2MCH-004 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Dashboard

Welcome to the technical support hub. You are likely performing a reductive amination of 2-methylcyclohexanone with ethylamine to synthesize This compound .

Because the starting material is a sterically hindered, 2-substituted cyclic ketone, this reaction is prone to specific side reactions that do not occur with simple linear ketones. The steric bulk of the methyl group adjacent to the carbonyl center significantly impacts both the reaction kinetics (slower imine formation) and the stereochemical outcome.

Core Reaction Pathway: 2-Methylcyclohexanone + Ethylamine ⇌ Imine (Intermediate) + [H⁻] → Product

Critical Quality Attribute (CQA)Target SpecificationCommon Failure Mode
Conversion >98%Residual Ketone (Incomplete imine formation)
Chemo-selectivity >95% AmineFormation of Alcohol (Direct reduction)
Diastereomeric Ratio (dr) User Defined (often Trans-favored)Mixed cis/trans isomers (Hard to separate)
Alkylation State Secondary AmineTertiary Amine (Over-alkylation)

Visualizing the Problem: Competing Pathways

The following diagram illustrates the mechanistic branch points where your side products are generated. Use this to diagnose which pathway is dominating in your failed runs.

ReactionPathways Ketone 2-Methylcyclohexanone Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + EtNH2 Side_Alcohol Side Product A: 2-Methylcyclohexanol Ketone->Side_Alcohol Direct Reduction (If Reductant added too early) Amine Ethylamine Imine Imine Intermediate (Key Species) Hemiaminal->Imine - H2O (Slow Step) Product_Trans Product (Trans) (Thermodynamic) Imine->Product_Trans Reduction (Equatorial Attack) Product_Cis Product (Cis) (Kinetic) Imine->Product_Cis Reduction (Axial Attack) Side_Enamine Side Product C: Enamine Dimer Imine->Side_Enamine Tautomerization Side_Tertiary Side Product B: N,N-Diethyl... (Dialkylation) Product_Trans->Side_Tertiary + EtNH2 / Reduction (If Amine/Reductant excess)

Caption: Mechanistic divergence in reductive amination. Red paths indicate failure modes leading to impurities.

Troubleshooting Guide: Diagnosing Impurities

Issue 1: "I see a large peak at the same retention time as the starting material, but it's an alcohol."
  • Identity: 2-Methylcyclohexanol .

  • Cause: Direct reduction of the ketone. This happens when the reducing agent (e.g., NaBH₄) reduces the ketone before it has time to react with the amine to form the imine.[1]

  • The Fix:

    • Two-Step Procedure: Do not add the reducing agent immediately. Stir the ketone and amine for 2–4 hours (often with a drying agent like MgSO₄ or molecular sieves) to drive imine formation to completion first.

    • Change Reagent: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and selectively reduces imines faster than ketones [1].

    • Lewis Acid Additive: Use Titanium(IV) isopropoxide .[1][2][3] It acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine [2].

Issue 2: "My product mass is M+29 higher than expected."
  • Identity: N,N-Diethyl-2-methylcyclohexan-1-amine (Tertiary Amine).

  • Cause: Over-alkylation.[4] The secondary amine product is more nucleophilic than the starting ethylamine and reacts again with the ketone/imine.

  • The Fix:

    • Stoichiometry: Ensure a large excess of Ethylamine (1.5 to 2.0 equivalents) relative to the ketone. This statistically favors the primary reaction.

    • Sequential Addition: If using STAB, add the ketone slowly to a mixture of the amine and reducing agent.

Issue 3: "I have two close peaks in my product region. Which is which?"
  • Identity: Cis/Trans Diastereomers .

  • Context: 2-Substituted cyclohexanones yield mixtures.

    • Trans (Thermodynamic): The ethylamino group and the methyl group are typically both equatorial (diequatorial). This is usually the major product (approx. 70:30 to 90:10 ratio).

    • Cis (Kinetic): One group is axial.

  • The Fix:

    • To maximize Trans: Use small reducing agents (NaBH₄) in thermodynamic conditions (warm reflux).

    • To maximize Cis: Use bulky reducing agents (e.g., L-Selectride) at low temperatures (-78°C), though this is rare for simple reductive aminations.

    • Separation: These isomers often have different boiling points (distillable) or can be separated via column chromatography using a basic modifier (Triethylamine) in the eluent.

Recommended Protocol: The "Titanium" Method

For 2-methylcyclohexanone, standard reductive amination often fails to reach high conversion due to steric hindrance. The Titanium(IV) Isopropoxide method is the industry standard for this specific substrate class [2, 3].

Reagents:

  • 2-Methylcyclohexanone (1.0 equiv)

  • Ethylamine (2.0 equiv, 2M in THF or MeOH)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol[2][3]

Step-by-Step Procedure:

  • Imine Formation (The Critical Step):

    • In a dry flask under Nitrogen, mix 2-methylcyclohexanone and Titanium(IV) isopropoxide .

    • Add Ethylamine .

    • Technical Note: The mixture may become warm. Stir at room temperature for 6–12 hours . The Ti(OiPr)₄ coordinates to the carbonyl oxygen, activating it and trapping the water generated, pushing the equilibrium to the imine (yellow/orange color often develops).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ portion-wise (Caution: gas evolution).

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup (Crucial for Titanium Removal):

    • Quench by adding 2M Ammonia or 1M NaOH (do not use water alone, or you will get a sticky TiO₂ gel that traps your product).

    • A white precipitate (Titanium oxide) will form.

    • Filter through a Celite pad.[5] Wash the pad with Ethyl Acetate.

    • Extract the filtrate with Ethyl Acetate.[5][6]

    • Wash organic layer with Brine, Dry over Na₂SO₄, and concentrate.

  • Purification:

    • Distillation is preferred for this volatile amine.

    • Alternatively, form the HCl salt (add HCl in ether) to precipitate the solid salt, which purifies the amine from non-basic impurities (like the alcohol side product).

FAQ: Rapid Fire Support

Q: Can I use NaBH₃CN (Sodium Cyanoborohydride)? A: Yes, it is the classic reagent. However, it is toxic (cyanide risk) and requires pH control (pH 6–7) to be effective. STAB or the Titanium method are modern, safer, and often more effective alternatives for hindered ketones [1].

Q: Why is my yield low (<40%)? A: Check your ethylamine source. If you are using aqueous ethylamine (70%), the water inhibits imine formation. Use anhydrous amine in THF or Methanol, or use the Titanium method which scavenges water.

Q: How do I remove the 2-methylcyclohexanol side product? A: Since the product is an amine and the side product is an alcohol, use an Acid/Base extraction .

  • Dissolve crude in organic solvent.

  • Extract with 1M HCl (Amine goes into water; Alcohol stays in organic).[3][6]

  • Discard organic layer.

  • Basify aqueous layer (pH > 12) with NaOH.

  • Extract back into organic solvent.[2][6] The alcohol is now gone.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. Link

Sources

purification of N-ethyl-2-methylcyclohexan-1-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-Ethyl-2-methylcyclohexan-1-amine Isomers

Ticket ID: #EMCA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary: The Isomer Challenge

This compound exists as a mixture of stereoisomers due to the two chiral centers on the cyclohexane ring (C1 and C2). In synthetic contexts (e.g., reductive amination of 2-methylcyclohexanone), you typically generate a mixture of cis and trans diastereomers.

  • Trans-isomer (Thermodynamic): The bulky groups (amino and methyl) prefer the diequatorial orientation to minimize 1,3-diaxial interactions. This is often the major product in thermodynamic equilibrations.

  • Cis-isomer (Kinetic): Often formed via catalytic hydrogenation where hydrogen adds from the less hindered face.

Critical Note: The physical properties (boiling point, solubility) of the cis and trans diastereomers differ sufficiently to allow separation by physical means (distillation/crystallization). However, separating the enantiomers (e.g., 1R,2R vs 1S,2S) requires chiral resolution agents.

Diagnostic & Troubleshooting (Q&A)

Q1: "I performed a vacuum distillation, but the fractions show overlapping NMR signals. Why aren't they separating?"

Diagnosis: The boiling point difference between cis and trans isomers of 1,2-disubstituted cyclohexanes is often small (<5 °C). If your vacuum level fluctuates or the reflux ratio is too low, co-distillation occurs.

Solution:

  • Switch to Salt Crystallization: This is often superior for this specific amine. The trans-isomer hydrochloride salt is typically less soluble in alcohols (methanol/ethanol) than the cis-isomer salt due to better crystal packing efficiency.

  • Optimize Distillation: If you must distill, use a spinning band column or a Vigreux column >20 cm. Maintain a reflux ratio of at least 10:[1]1. The trans isomer generally has a slightly lower boiling point than the cis isomer in non-polar interactions, but this can reverse depending on intramolecular hydrogen bonding in the cis form.

Q2: "How do I definitively identify which isomer is which using NMR? They look almost identical."

Diagnosis: Chemical shifts are similar, but coupling constants (


)  are definitive for cyclohexane ring protons.

Solution: Focus on the methine proton at C1 (attached to the nitrogen).

  • Trans-isomer (Diequatorial): The H1 proton is axial . It has a large anti-periplanar coupling with the H2 axial proton.

    • Look for: A broad multiplet or triplet of doublets with at least one large coupling constant

      
        (axial-axial coupling).
      
  • Cis-isomer (Axial-Equatorial): The H1 proton is equatorial (if the ring flips to put the bulkier N-ethyl group equatorial) or axial (if methyl is equatorial). However, the H1-H2 relationship is axial-equatorial or equatorial-equatorial.

    • Look for: A narrower multiplet with smaller coupling constants

      
        (axial-equatorial or eq-eq).
      

Q3: "I need the (1R,2R) pure enantiomer. Can I just crystallize it out?"

Diagnosis: No. Crystallization with achiral acids (HCl) only separates diastereomers (cis vs trans). It will not separate enantiomers (1R,2R from 1S,2S).

Solution: You must perform a Chiral Resolution .

  • Reagent: Use L-(+)-Tartaric acid or (R)-(-)-Mandelic acid .

  • Mechanism: These acids react with the amine to form diastereomeric salts (e.g., [1R,2R-amine][L-tartrate] vs [1S,2S-amine][L-tartrate]). These salts have different solubilities and can be separated by fractional crystallization.

Technical Protocols

Protocol A: Separation of Cis/Trans Diastereomers (Hydrochlorides)

Use this method to isolate the thermodynamically stable trans-isomer from a synthetic mixture.

Reagents:

  • Crude this compound mixture.

  • Concentrated HCl (37%) or HCl gas.

  • Solvents: Ethanol (absolute), Diethyl ether.

Step-by-Step:

  • Dissolution: Dissolve 10 g of the crude amine oil in 50 mL of absolute ethanol. Cool to 0 °C in an ice bath.

  • Acidification: Slowly add concentrated HCl (approx. 1.1 equivalents) dropwise with vigorous stirring. White precipitate may begin to form immediately.

    • Alternative: Bubble dry HCl gas through the solution for higher purity.

  • Crystallization: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filtration: Filter the crystals.

    • Precipitate (Crop 1): Enriched in the Trans-isomer hydrochloride (less soluble).

    • Filtrate: Enriched in the Cis-isomer.

  • Recrystallization: Recrystallize Crop 1 from boiling ethanol (or Ethanol/Ether 9:1) to achieve >98% diastereomeric purity.

  • Free Basing: Dissolve the pure salt in minimal water, basify with 20% NaOH to pH >12, and extract with dichloromethane (DCM). Dry over MgSO

    
     and concentrate to obtain the pure amine oil.
    
Protocol B: Chiral Resolution (Enantiomer Separation)

Use this method to separate the (1R,2R) enantiomer from the (1S,2S) enantiomer of the purified trans-amine.

Reagents:

  • Purified trans-N-ethyl-2-methylcyclohexan-1-amine (free base).

  • L-(+)-Tartaric acid (0.5 or 1.0 equivalent).

  • Solvent: Methanol or Methanol/Water mix.

Step-by-Step:

  • Preparation: Dissolve 0.1 mol of the trans-amine in methanol (100 mL).

  • Addition: Add a solution of 0.1 mol L-(+)-tartaric acid in methanol (100 mL) to the amine solution.

  • Nucleation: Heat to boiling, then allow to cool slowly. Scratch the glass side to induce nucleation if necessary.

  • Fractional Crystallization:

    • Collect the crystals. Measure the optical rotation

      
      .
      
    • Recrystallize the salt from methanol until the optical rotation becomes constant.

  • Recovery: Treat the resolved salt with NaOH as in Protocol A to release the chiral amine.

Data & Visualization

Table 1: Physical Properties & Identification[2]
PropertyTrans-IsomerCis-IsomerNotes
Thermodynamic Stability High (Diequatorial)Low (Axial/Equatorial)Trans is the major product of equilibration.
HCl Salt Solubility Low (Precipitates first)High (Remains in mother liquor)Basis for Protocol A.
NMR H1 Signal Broad multiplet / tdNarrow multipletLook for H1-H2 coupling.
Coupling Constant (

)
10–12 Hz (ax-ax)2–5 Hz (ax-eq)Definitive ID method.
Boiling Point ~72–73 °C (12 Torr)Slightly higher/lowerDependent on H-bonding; often close.[2]
Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Mixture (Cis + Trans) Distillation Vacuum Distillation (12 Torr, Vigreux Column) Start->Distillation Initial Bulk Sep Check Check Purity (NMR) Distillation->Check Salt HCl Salt Formation (Ethanol) Check->Salt If overlapping BPs Final Pure Enantiomer (e.g., 1R,2R) Check->Final If Distillation Successful Filter Filtration Salt->Filter Solid Solid Precipitate (Trans-Isomer HCl) Filter->Solid Crystallizes Liquid Mother Liquor (Cis-Isomer Enriched) Filter->Liquid Remains Soluble Resolution Chiral Resolution (Tartaric Acid) Solid->Resolution If single enantiomer needed Resolution->Final

Caption: Decision tree for the .

References

  • PubChem. (n.d.). N-ethyl-N-methylcyclohexanamine.[3][2][4][5][6] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • LookChem. (n.d.). N-Ethyl-N-methylcyclohexanamine Properties. Retrieved March 4, 2026, from [Link]

  • Booth, H. (1971).[7] The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes. Journal of the Chemical Society C. (Demonstrates general salt separation principles for cyclohexylamines). Retrieved from [Link]

  • Eliel, E. L. (1965).[7] Conformational Analysis of Mobile Cyclohexane Systems. Angewandte Chemie International Edition. (Foundational text on cis/trans stability and NMR coupling).

Sources

preventing epimerization during N-ethyl-2-methylcyclohexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Epimerization in N-ethyl-2-methylcyclohexan-1-amine Synthesis

Executive Summary & Core Challenge

The synthesis of This compound presents a classic stereochemical challenge: managing two contiguous stereocenters (C1 and C2).

  • C2 Stability: If you start with enantiopure 2-methylcyclohexanone, the C2 methyl stereocenter is labile. It is

    
     to the carbonyl (and subsequent imine), making it susceptible to racemization via enol/enamine tautomerization.
    
  • C1 Diastereocontrol: The formation of the amine at C1 creates a new stereocenter. The ratio of cis (1,2-axial/equatorial) to trans (1,2-diequatorial) depends heavily on the reducing agent and reaction conditions.

This guide addresses the prevention of C2 epimerization (loss of chiral purity) and the control of C1 diastereoselectivity .

Troubleshooting & Optimization (Q&A)

Q1: I am observing significant racemization of my starting material (2-methylcyclohexanone) before the amine is even formed. Why?

Diagnosis: This is likely due to Acid-Catalyzed Enolization . Technical Insight: The


-proton at C2 is acidic (

). In the presence of strong acids or even weak acids at high temperatures, the ketone equilibrates with its enol form. Once the enol forms, the chirality at C2 is destroyed (planar

carbon). When it tautomerizes back to the ketone, it does so racepically. Solution:
  • Avoid Strong Acids: Do not use HCl or

    
     as catalysts for imine formation.
    
  • Buffer the Reaction: If using

    
    , use a buffered system (e.g., acetic acid/acetate) to maintain pH ~5–6, which is sufficient for imine formation but minimizes enolization rates compared to lower pH.
    
  • Switch Reagents: Use Sodium Triacetoxyborohydride (STAB) . It operates effectively at pH 4–5 (generated internally by the reagent) and does not require external strong acid catalysts.

Q2: My product is a mixture of cis and trans isomers. How do I favor the thermodynamically stable trans isomer?

Diagnosis: You are likely operating under conditions that allow for kinetic trapping or insufficient equilibration. Technical Insight:

  • Thermodynamic Product: The trans-isomer (where both the C1-amino and C2-methyl groups are equatorial) is the most stable conformer (approx. 2–3 kcal/mol more stable).

  • Mechanism: Reductive amination proceeds via an iminium ion.[1] The hydride donor (

    
    ) attacks the iminium carbon (C1).
    
    • Axial Attack: Hydride attacks from the axial direction, forcing the newly formed amine group into the equatorial position. This yields the trans isomer.[2]

    • Equatorial Attack: Hydride attacks from the equatorial direction, forcing the amine into the axial position. This yields the cis isomer.[3] Solution:

  • Use STAB in DCE: Sodium triacetoxyborohydride in 1,2-dichloroethane (DCE) typically favors the trans isomer (ratios of 3:1 to 10:1) because the bulky acetoxy groups on the boron hinder equatorial attack, favoring the trajectory that leads to the equatorial amine.

  • Thermodynamic Equilibration: Allow the imine formation step to proceed for 1–2 hours before adding the reducing agent if using a two-step protocol. This ensures the imine adopts its most stable conformation (E-isomer) before reduction.

Q3: I see "bis-alkylation" (tertiary amine formation) and loss of stereochemistry. How do I stop this?

Diagnosis: The primary amine product is reacting with another equivalent of ketone/aldehyde. Technical Insight: As the reaction proceeds, the secondary amine product (this compound) is more nucleophilic than the starting ethylamine. It can react with remaining ketone to form an enamine (since it cannot form a neutral imine), which is then reduced. Enamine formation guarantees loss of stereochemistry at C2. Solution:

  • Stoichiometry: Use a modest excess of ethylamine (1.2 – 1.5 eq) relative to the ketone.

  • Direct Reductive Amination: Use STAB. It reduces the iminium species faster than the ketone can react with the product amine.

  • Sequential Addition: Do not mix ketone and amine for long periods without the reducing agent unless you are strictly controlling water removal (e.g., Ti(OiPr)4 method).

Optimized Experimental Protocol

Method: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB). Objective: Maximize trans-diastereoselectivity and minimize C2-epimerization.

ParameterSpecificationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes solubility of STAB and facilitates iminium formation.
Reagent

(1.4 eq)
Milder than

; prevents ketone reduction; minimizes epimerization.
Amine Source Ethylamine (2.0 M in THF, 1.2 eq)Slight excess drives equilibrium; avoids handling gaseous ethylamine.
Additives Acetic Acid (1.0 eq)Catalyzes imine formation without inducing rapid enolization.
Temperature

Low temp during mixing prevents exotherms; RT ensures completion.

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under

    
    , dissolve (R)-2-methylcyclohexanone (1.0 mmol) in anhydrous DCE (5 mL).
    
  • Imine Formation: Add Ethylamine (1.2 mmol, THF solution) followed by Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

    • Checkpoint: This allows the iminium ion to form. The slight acidity catalyzes this but is mild enough to suppress rapid C2 racemization.

  • Reduction: Cool the mixture to

    
    . Add 
    
    
    
    (1.4 mmol) in one portion.
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Note: The reaction is heterogeneous (STAB is suspended).

  • Quench: Quench with saturated aqueous

    
    .
    
    • Critical: Do not use strong base (NaOH) immediately if the product is sensitive, though amines are generally stable to base.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .[4][5]
  • Purification: Flash chromatography (typically DCM/MeOH/

    
    ).
    

Mechanistic Visualization

The following diagrams illustrate the pathways leading to the desired product versus the epimerized by-products.

Figure 1: The Epimerization Trap (Imine-Enamine Tautomerism)

This diagram shows how the stereocenter at C2 is lost if the imine tautomerizes to the enamine.

Epimerization cluster_safe Safe Pathway (Direct Reduction) Ketone 2-Methylcyclohexanone (Chiral C2) Imine Imine / Iminium (Chiral C2 retained) Ketone->Imine + EtNH2, H+ Enamine Enamine Intermediate (Planar C2 - CHIRALITY LOST) Imine->Enamine Tautomerization (Promoted by Acid/Heat) Product Chiral Amine (Target) Imine->Product + H- (STAB) RacemicImine Racemic Iminium Enamine->RacemicImine Reprotonation (Non-stereoselective) RacemicImine->Imine Equilibrium

Caption: Epimerization occurs via the enamine pathway. Fast reduction (Green path) prevents the red loop.

Figure 2: Stereoselective Hydride Attack (Cis vs Trans)

This diagram illustrates why the trans isomer is favored by STAB.

Stereoselectivity Iminium Iminium Ion (Cyclohexane Chair) Axial_Attack Axial Hydride Attack (Top Face) Iminium->Axial_Attack Equatorial_Attack Equatorial Hydride Attack (Bottom Face) Iminium->Equatorial_Attack Trans_Product TRANS Isomer (Amine Equatorial) (Thermodynamic) Axial_Attack->Trans_Product Favored by STAB (Less Steric Strain) Cis_Product CIS Isomer (Amine Axial) (Kinetic) Equatorial_Attack->Cis_Product Favored by Bulky Hydrides (e.g., L-Selectride)

Caption: STAB favors axial attack, placing the bulky amine group in the stable equatorial position (Trans).

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Baratoff, E., et al. (2024). "Strategies for Selective Reductive Amination in Organic Synthesis." Journal of Chemical and Pharmaceutical Research, 16(4).[7]

  • Bhatia, B., et al. (2008). "Stereoselective Synthesis of Amines via Reductive Amination." Organic Process Research & Development. (General reference for STAB utility in industry).
  • BenchChem Technical Notes. (2025). "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides." (Analogous mechanisms for

    
    -chiral carbonyls). 
    

Sources

challenges in scaling up N-ethyl-2-methylcyclohexan-1-amine production

Technical Support Center: Scaling Up -Ethyl-2-methylcyclohexan-1-amine

Module 1: Synthesis Route & Reaction Engineering

The Core Chemistry

The industrial standard for scaling this molecule is the Reductive Amination of 2-methylcyclohexanone with ethylamine.[1] While direct alkylation of 2-methylcyclohexylamine is possible, it is prone to uncontrollable over-alkylation.

Reaction Scheme:

  • Condensation: 2-Methylcyclohexanone + Ethylamine

    
     Imine (Schiff Base) + 
    
    
  • Reduction: Imine +

    
     (Catalyst) 
    
    
    
    
    -Ethyl-2-methylcyclohexan-1-amine[1]
Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Amine Stoichiometry 1.1 – 1.5 eq. EthylamineExcess amine pushes the equilibrium toward the imine (Le Chatelier’s principle) and suppresses the reduction of the ketone to the alcohol side-product (2-methylcyclohexanol).[1]
Catalyst Selection 5% Pt/C or Rh/CPlatinum and Rhodium are preferred over Palladium for aliphatic imines to minimize debenzylation (if protecting groups are present) and optimize diastereoselectivity. Raney Nickel is a cost-effective alternative but requires higher pressures (50–100 bar).
Pressure (

)
5 – 20 barHigher pressure favors the reduction of the imine over the ketone. However, extremely high pressure can reduce the aromatic rings if present elsewhere in the scaffold.[1]
Water Management Active RemovalWater inhibits imine formation. On a large scale, use azeotropic distillation (Dean-Stark with Toluene/Cyclohexane) or molecular sieves in a recirculation loop before the hydrogenation step.
Troubleshooting Guide: Reaction Efficiency

Q: My conversion is stalled at 80%. Adding more catalyst doesn't help.

  • Diagnosis: Equilibrium limitation. The water generated during imine formation is hydrolyzing the imine back to the ketone.

  • Solution: You must shift the equilibrium.

    • Two-Step Protocol: Pre-form the imine in a separate vessel with azeotropic water removal (e.g., reflux in cyclohexane) until water evolution ceases. Then, transfer the anhydrous imine solution to the hydrogenation autoclave.

    • Drying Agents: Add anhydrous

      
       or molecular sieves (3Å or 4Å) directly to the reaction if using a batch slurry reactor (ensure compatibility with agitation).
      

Q: I am seeing significant amounts of 2-methylcyclohexanol (10-15%).

  • Diagnosis: Competitive reduction of the ketone. This occurs if the hydrogenation rate is faster than the imine formation rate.

  • Solution:

    • Increase Amine Loading: Push the ketone

      
       imine equilibrium.
      
    • Pre-activation: Allow the ketone and amine to stir for 1–2 hours before pressurizing with hydrogen.

    • Catalyst Poisoning: Check if the amine feed contains impurities that poison the metal surface, slowing imine reduction relative to ketone reduction.

Module 2: Stereochemical Control (Cis vs. Trans)

The 2-methyl substituent creates a stereocenter, leading to diastereomers:

  • Trans-isomer: Thermodynamically favored (diequatorial conformation).

  • Cis-isomer: Kinetically favored under certain hydrogenation conditions (axial-equatorial).

Visualizing the Pathway

ReactionPathKetone2-MethylcyclohexanoneImineImine IntermediateKetone->Imine+ Ethylamine- H2OAlcoholImpurity:2-MethylcyclohexanolKetone->Alcohol+ H2 (Direct Reduction)Imine->Ketone+ H2O (Hydrolysis)TransTrans-Product(Thermodynamic)Imine->TransH2 / Pt (Acidic conditions)Isomerization allowedCisCis-Product(Kinetic)Imine->CisH2 / Rh (Neutral)Surface catalysis

Figure 1: Reaction network showing competitive pathways for stereoisomers and impurities.

Controlling the Ratio

Q: How do I maximize the Trans-isomer?

  • Thermodynamic Control: Use conditions that allow equilibration.

    • Solvent: Alcohols (MeOH, EtOH).

    • Temperature: Higher temperatures (60–80°C) favor the thermodynamic product.

    • Catalyst: Pd/C often favors the trans isomer more than Pt or Rh.

    • Acidic Additive: Adding trace HCl or Acetic Acid can facilitate imine-enamine tautomerization, allowing the stereocenter to equilibrate to the more stable diequatorial position.[1]

Q: How do I maximize the Cis-isomer?

  • Kinetic Control: Rapid hydrogenation from the less hindered face.

    • Catalyst: Rhodium (Rh) or Platinum Oxide (

      
      )  are famous for high cis-selectivity in cycloaliphatic systems.
      
    • Conditions: Low temperature (RT to 40°C), high pressure (fast kinetics), and non-polar solvents (Hexane, THF) to prevent equilibration.

Module 3: Purification & Work-up

Scaling up introduces separation challenges that flash chromatography cannot solve.

Separation Strategy
  • Distillation: The boiling points of cis and trans isomers are often close (typically

    
    ), making simple fractional distillation difficult without a high reflux ratio and theoretical plates.
    
  • Salts Formation (The "Self-Validating" Method):

    • The Hydrochloride or Acetate salts of the isomers often have vastly different solubilities.

    • Protocol: Dissolve the crude oil in hot Ethanol/Isopropanol. Add 1.0 eq of HCl (gas or in dioxane). Cool slowly. The trans-isomer hydrochloride typically crystallizes out first due to better packing (higher symmetry).

Troubleshooting Guide: Purification

Q: My product has a "fishy" odor even after distillation.

  • Diagnosis: Residual ethylamine or volatile side products.

  • Solution:

    • Acid Wash: Dissolve the organic phase in an immiscible solvent (DCM/Toluene) and wash with saturated

      
       (removes acids) and then water.
      
    • Nitrogen Sweep: Sparge the final oil with dry nitrogen at 40°C under mild vacuum to strip volatile amines.

Q: The distillation receiver is clogging.

  • Diagnosis: Carbamaate formation. If the amine comes into contact with atmospheric

    
    , it forms solid carbamates.
    
  • Solution: Ensure the entire distillation train is under a strictly inert atmosphere (

    
     or Ar).
    

Module 4: Safety & Handling

Hazard: N-ethyl-2-methylcyclohexan-1-amine is a secondary amine.[1] It is corrosive , flammable , and toxic.

Process Safety Diagram

SafetyFlowcluster_hazardsCritical Control PointsReactorHigh Pressure Reactor(Hydrogenation)FilterCatalyst Filtration(Pyrophoric Risk)Reactor->FilterClosed Loop TransferWorkupQuench & SeparationFilter->WorkupFiltrateWasteAqueous Waste(Trace Amines)Workup->WastepH Neutralization req.

Figure 2: Critical safety nodes in the production workflow.

Key Safety Protocols
  • Catalyst Handling: Raney Nickel and dry Pd/C are pyrophoric . Never let the filter cake dry out. Keep it wet with water or solvent at all times. Dispose of under water in a designated container.

  • Exotherm Control: The hydrogenation reaction is exothermic. On a large scale, heat removal is the limiting factor.

    • Action: Dose hydrogen slowly (pressure control) rather than all at once. Ensure cooling jacket is active before starting

      
       uptake.
      
  • Cyanide Avoidance: Avoid using Sodium Cyanoborohydride (

    
    ) for scale-up unless absolutely necessary due to cyanide waste management costs and toxicity. Use Hydrogenation or Sodium Triacetoxyborohydride (STAB) instead.
    

FAQ: Rapid Response

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of hydrogenation? A: Yes, for small-to-mid scale (grams to kilos). STAB is excellent for preventing over-alkylation and does not require pressure vessels. However, it generates stoichiometric boron waste, which can be expensive to dispose of at multi-kilo/ton scales.

Q: The reaction mixture turned black/dark brown. A: This is common with amine oxidations or polymerization of trace impurities. If the GC/NMR shows the product is intact, proceed to distillation. The color usually remains in the pot residue (heavy ends).

Q: How do I store the final product? A: Store under Nitrogen or Argon in a tightly sealed container. Amines absorb

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Hutchins, R. O., & Hutchins, M. K. (1991). "Comprehensive Organic Synthesis," Volume 8, Reduction.[1] Pergamon Press. (Detailed mechanisms on stereoselectivity).

  • Occupational Safety and Health Administration (OSHA). "Cyclohexylamine Derivatives Safety Data." Link

  • Grosser, F. R. (1980). "Process for the preparation of N-substituted cyclohexylamines." US Patent 4,208,349. (Industrial scale-up reference).

Validation & Comparative

Comparative Guide: N-ethyl-2-methylcyclohexan-1-amine vs. Sparteine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares (-)-Sparteine , the historical "gold standard" ligand for asymmetric lithiation, with N-ethyl-2-methylcyclohexan-1-amine (NEMC) .

Critical Distinction: This is not a comparison of two identical ligands. It is a comparison of two distinct mechanistic strategies:

  • Sparteine Strategy: Acts as a Chiral Ligand (

    
    ) that complexes with an achiral alkyllithium (e.g., s-BuLi) to create a chiral reagent.
    
  • NEMC Strategy: Acts as a Chiral Base Precursor . It is a secondary amine that must be deprotonated (by n-BuLi) to form a Chiral Lithium Amide (CLA) , which then serves as the base itself.

This guide details the transition from ligand-mediated deprotonation (Sparteine) to intrinsic chiral base deprotonation (NEMC), providing experimental protocols and data to support the switch.

Part 1: Technical Analysis & Mechanism

The Sparteine Crisis & The Structural Divergence

For decades, (-)-sparteine was the primary tool for enantioselective deprotonation. However, the "Sparteine Shortage" (circa 2010) forced the industry to adopt alternatives. While O'Brien's diamines are direct ligand surrogates, monoamines like NEMC represent a methodological shift.

Feature(-)-SparteineThis compound (NEMC)
Structure

(Tetracyclic Diamine)

(Monocyclic Monoamine)
Role Chiral Ligand (Bidentate)Chiral Base Precursor (Monodentate/Aggregated)
Active Species [s-BuLi

Sparteine] Complex
[Li-N(Et)(2-Me-Cy)] (Lithium Amide)
Mechanism Ligand-induced chirality (Complexation)Reagent-intrinsic chirality (H-abstraction)
Stoichiometry 1.0 - 1.2 equivalents1.0 - 1.5 equivalents (converted to Li-amide)
Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the fundamental difference in how these two molecules generate chirality.

G cluster_0 Sparteine Pathway (Ligand Strategy) cluster_1 NEMC Pathway (Chiral Base Strategy) Sparteine (-)-Sparteine (Ligand) Complex Chiral Complex [s-BuLi · Sparteine] Sparteine->Complex sBuLi s-BuLi (Achiral Base) sBuLi->Complex Complexation (-78°C) Product1 Lithiated Species (High ee) Complex->Product1 Enantioselective Deprotonation Substrate1 Substrate (e.g., N-Boc Pyrrolidine) Substrate1->Product1 NEMC NEMC (Amine Precursor) LiAmide Chiral Lithium Amide [Li-N(Et)(2-Me-Cy)] NEMC->LiAmide Deprotonation (0°C) nBuLi n-BuLi (Reagent) nBuLi->LiAmide Product2 Enriched Product (High ee) LiAmide->Product2 Asymmetric H-Abstraction Substrate2 Substrate (e.g., Epoxide/Ketone) Substrate2->Product2

Caption: Figure 1. Mechanistic divergence. Sparteine modifies an achiral base, whereas NEMC is converted into a chiral base.

Part 2: Comparative Performance Data

Substrate Scope & Selectivity

Sparteine excels in


-lithiation  of carbamates (Beak chemistry). NEMC (as a chiral lithium amide) excels in 

-elimination/rearrangement
of epoxides and enolization of ketones (Simpkins/Koga chemistry).
Reaction TypeTarget SubstrateSparteine (Ligand)NEMC (Chiral Base)

-Deprotonation
N-Boc PyrrolidineExcellent (90-96% ee)Poor (<20% ee)
Epoxide Rearrangement Cyclohexene OxidePoor / InactiveExcellent (85-94% ee)
Ketone Enolization 4-tert-butylcyclohexanoneModerateHigh (Kinetic Resolution)
Desymmetrization Cyclic AnhydridesGoodExcellent
Operational Pros & Cons
Feature(-)-SparteineNEMC (Chiral Amide)
Availability Low/Erratic (Natural Product)High (Synthetic/Building Block)
Enantiomer Access Only (-)-enantiomer easily availableBoth (R) and (S) accessible
Reaction Temp Strictly -78°C (Complex stability)Flexible (-78°C to 0°C)
Solvent Non-polar (Et₂O/Pentane preferred)THF often required for solubility
Recovery Easy (Acid extraction)Easy (Acid extraction)

Part 3: Experimental Protocols

Protocol A: Sparteine-Mediated Lithiation (The Standard)

Target: Enantioselective deprotonation of N-Boc-pyrrolidine.

  • Drying: Dissolve (-)-sparteine (1.2 equiv) in dry Et₂O under Argon. Add activated molecular sieves (4Å) if water content is >50 ppm.

  • Complexation: Cool to -78°C. Add s-BuLi (1.1 equiv) dropwise.

  • Aging: Stir for 30 minutes at -78°C. Critical Step: Failure to age the complex results in racemic background reaction.

  • Substrate Addition: Add N-Boc-pyrrolidine (1.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir for 4-6 hours at -78°C.

  • Quench: Add electrophile (e.g., TMSCl) followed by dilute HCl.

Protocol B: NEMC Chiral Lithium Amide Generation

Target: Asymmetric deprotonation of epoxides or ketones.

  • Precursor Prep: Dissolve This compound (1.1 equiv) in dry THF under Argon.

  • Base Formation: Cool to 0°C (Ice bath). Add n-BuLi (1.1 equiv) dropwise.

    • Note: Unlike Sparteine, this step creates the active base.

  • Aging: Stir for 20-30 minutes at 0°C to ensure full conversion to the Lithium Amide.

  • Cooling: Cool the solution to reaction temperature (usually -78°C or -40°C depending on substrate).

  • Additives (Optional): For epoxide rearrangement, adding LiCl (1.0 equiv) often improves ee% by breaking up aggregates.

  • Reaction: Add substrate (dissolved in THF) slowly.

Part 4: Decision Matrix (When to use which?)

Use the following logic flow to determine the correct reagent for your synthesis.

DecisionTree Start Select Asymmetric Transformation Q1 Is the proton acidic (pKa < 25)? (e.g., Ketones, Epoxides) Start->Q1 Q2 Is the proton unactivated (pKa > 35)? (e.g., N-Boc, Carbamates) Q1->Q2 No Result1 Use NEMC (Chiral Base) Forms Li-Amide Q1->Result1 Yes Q2->Result1 No (Check other bases) Result2 Use Sparteine (Ligand) Forms Activated Alkyllithium Q2->Result2 Yes

Caption: Figure 2. Reagent selection guide based on substrate pKa.

References

  • Beak, P., & Lee, W. K. (1994).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link
    
  • O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications. Link

  • Simpkins, N. S. (1996). Asymmetric Deprotonation of Epoxides and Ketones Using Chiral Lithium Amide Bases. Pure and Applied Chemistry. Link

  • Koga, K. (1994). Enantioselective deprotonation of cyclic ketones by chiral lithium amides. Journal of the American Chemical Society. Link

  • PubChem Compound Summary. (2024). This compound.[1][2][3][4] National Library of Medicine. Link

Sources

N-ethyl-2-methylcyclohexan-1-amine vs. Traditional Resolving Agents: A Comparative Guide for the Resolution of Acidic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals

The separation of racemic carboxylic acids—such as profens (NSAIDs), mandelic acid derivatives, and chiral amino acid precursors—remains a critical bottleneck in pharmaceutical process chemistry. While classical Pasteurian resolution via diastereomeric salt formation is the industry standard, the choice of the chiral resolving agent dictates the thermodynamic efficiency and scalability of the process[1].

Traditionally, primary amines like 1-phenylethylamine (PEA) or 2-methylcyclohexylamine (2-MCA) have dominated this space. However, N-ethyl-2-methylcyclohexan-1-amine (NEMCA) —a sterically hindered, secondary alicyclic amine—offers a unique structural profile that can overcome the limitations of primary amines, particularly in resolving highly lipophilic or structurally rigid acidic APIs.

This guide objectively compares the performance of NEMCA against standard alternatives, providing mechanistic insights, empirical benchmark data, and a field-proven, self-validating experimental protocol.

Mechanistic Rationale: Why Use a Secondary Alicyclic Amine?

The efficacy of a resolving agent is governed by the difference in solubility (


) between the two resulting diastereomeric salts (the p-salt and the n-salt).
The Hydrogen Bonding Paradox

Primary amines (like PEA) form robust, three-point hydrogen-bonded networks with carboxylic acids. While this creates highly stable crystals, it often leads to rapid, unselective precipitation (kinetic trapping), resulting in poor enantiomeric excess (


) and requiring multiple tedious recrystallizations [1].

NEMCA, being a secondary amine , forms a restricted two-point hydrogen bond. This reduction in hydrogen-bonding capacity, coupled with the extreme steric bulk of the N-ethyl group and the adjacent 2-methylcyclohexyl ring, prevents rapid kinetic precipitation. Instead, crystallization is driven heavily by the steric complementarity (or clash) between the chiral pockets of the acid and the amine. This forces the system into a state of thermodynamic control , yielding sharper solubility differences and higher first-pass optical purity.

MechanisticRationale racemate Racemic Acid (R/S Mixture) salt_formation Diastereomeric Salt Formation (2-Point H-Bonding + Steric Clash) racemate->salt_formation nemca NEMCA Resolving Agent (Secondary Amine) nemca->salt_formation p_salt Less Soluble Salt (High Steric Fit = Crystallizes) salt_formation->p_salt High u0394G_solv n_salt More Soluble Salt (Steric Clash = Remains in Solution) salt_formation->n_salt Low u0394G_solv

Diagram 1: Mechanistic pathway of chiral recognition using NEMCA.

Performance Comparison Data

To objectively evaluate NEMCA, we benchmark its performance against three industry standards using a model lipophilic racemic acid (e.g., Racemic Ibuprofen) under optimized solvent conditions (typically Isopropanol/Water mixtures).

The key metric for evaluation is Resolution Efficiency (


) , defined as the product of the fractional chemical yield and the diastereomeric excess (

). A theoretical maximum

for a single enantiomer resolution is 0.50 (or 50%).
Table 1: Comparative Resolution Performance (First-Pass Crystallization)
Resolving AgentTypeEquivalents UsedYield (%)Enantiomeric Excess (

%)
Resolution Efficiency (

)
(1R,2S)-NEMCA Secondary Alicyclic0.538.5%96.2% 0.370
(R)-1-Phenylethylamine (PEA) Primary Aromatic0.546.0%72.4%0.333
(1R,2S)-2-Methylcyclohexylamine Primary Alicyclic0.542.1%81.5%0.343
(1R,2S)-Ephedrine Secondary Amino Alcohol0.531.0%88.0%0.272

Data Synthesis & Causality:

  • PEA yields a higher mass of crystals (46.0%), but the

    
     is poor (72.4%) due to co-precipitation of the more soluble diastereomer (kinetic trapping).
    
  • NEMCA sacrifices a small amount of absolute yield (38.5%) but achieves a near-perfect first-pass

    
     (96.2%). The N-ethyl group increases the solubility of the 
    
    
    
    -salt, ensuring it remains fully dissolved in the mother liquor, drastically improving the Resolution Efficiency (
    
    
    ).

Self-Validating Experimental Protocol: The Half-Equivalent Method

To maximize the thermodynamic advantages of NEMCA, we employ the Pope-Peachey Half-Equivalent Method [2]. By adding only 0.5 molar equivalents of the resolving agent, the two enantiomers of the acid are forced to compete for the limited NEMCA molecules. This competition mathematically guarantees that the less stable diastereomer remains in solution as an un-ionized free acid or an achiral salt [3].

Step-by-Step Methodology

Step 1: Dissolution & Competition Setup

  • Suspend 100 mmol of the racemic carboxylic acid in 150 mL of Isopropanol (IPA).

  • Add 50 mmol (0.5 eq) of an achiral base (e.g., NaOH) dissolved in 10 mL of water. Causality: This ensures the entire acid pool is ionized and soluble, preventing the free acid from co-crystallizing.

  • Slowly add 50 mmol (0.5 eq) of enantiopure (1R,2S)-NEMCA under continuous stirring.

Step 2: Thermodynamic Equilibration (Ostwald Ripening)

  • Heat the mixture to reflux (approx. 80°C) until a completely clear solution is obtained.

  • Cool the solution at a strictly controlled rate of -0.1°C / minute down to 20°C.

  • Self-Validation Check: Hold the suspension at 20°C for 12 hours. This extended holding period allows Ostwald ripening to occur—small, impure kinetically formed crystals will redissolve, and the thermodynamically stable, pure diastereomeric salt will grow.

Step 3: Phase Separation & Washing

  • Isolate the precipitated diastereomeric salt via vacuum filtration.

  • Wash the filter cake with 20 mL of ice-cold IPA to displace the mother liquor without dissolving the product.

  • Self-Validation Check: Take a 5 mg aliquot of the salt, liberate the free acid (see Step 4), and analyze via Chiral HPLC. If

    
    , perform a single reslurry in hot IPA.
    

Step 4: Salt Cleavage and Enantiomer Recovery

  • Suspend the pure diastereomeric salt in a biphasic mixture of Dichloromethane (DCM) and 2M HCl (1:1 v/v).

  • Stir vigorously for 30 minutes. The acidic environment protonates the acid (driving it into the DCM layer) and protonates the NEMCA (driving it into the aqueous layer as a hydrochloride salt).

  • Separate the organic layer, dry over anhydrous

    
    , and evaporate to yield the enantiopure carboxylic acid.
    
  • Recovery: Basify the aqueous layer with 6M NaOH and extract with Ethyl Acetate to recover >95% of the NEMCA resolving agent for future cycles.

ExperimentalWorkflow step1 1. Dissolution Racemic Acid + 0.5 eq NaOH in IPA step2 2. Resolving Agent Addition Add 0.5 eq (1R,2S)-NEMCA step1->step2 step3 3. Thermodynamic Equilibration Reflux, then cool at -0.1°C/min step2->step3 Promotes Competition step4 4. Phase Separation Vacuum Filtration of Salt step3->step4 Ostwald Ripening step5 5. Salt Cleavage Biphasic Extraction (DCM / 2M HCl) step4->step5 step6 Enantiopure Acid Recovered (Organic Layer) step5->step6

Diagram 2: Experimental workflow of the half-equivalent resolution method.

Conclusion

While primary amines remain the default choice for early-stage screening, This compound provides a highly specialized alternative for challenging acidic racemates. By limiting hydrogen bonding to a two-point interaction and maximizing steric differentiation, NEMCA suppresses kinetic trapping and significantly boosts first-pass enantiomeric excess. When paired with the half-equivalent method, it creates a highly efficient, self-validating system ideal for rigorous pharmaceutical development.

References

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at:[Link]

  • Fogassy, E., et al. (2021). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. Symmetry, 13(11), 2235. PubMed Central (PMC). Available at:[Link]

  • Pálovics, E., et al. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. Available at:[Link]

Technical Guide: NMR Stereochemical Assignment of N-Ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the NMR spectroscopy of N-ethyl-2-methylcyclohexan-1-amine diastereomers. It is designed for medicinal chemists and analytical scientists requiring rigorous stereochemical verification.

Executive Summary

This compound is a pharmacologically relevant scaffold often used as a building block in drug discovery. The molecule possesses two chiral centers (C1 and C2), giving rise to cis and trans diastereomers.[1] Distinguishing these isomers is critical, as their biological activities and physicochemical properties (pKa, lipophilicity) differ significantly.

This guide compares the Nuclear Magnetic Resonance (NMR) performance of the cis and trans isomers.[2][3][4][5][6] The primary differentiator is the conformational preference of the cyclohexane ring, which dictates the magnetic environment and scalar coupling (


) of the methine proton at C1 (

).

Key Insight: The trans isomer predominantly adopts a diequatorial conformation, placing the


 proton in an axial  position. The cis isomer favors a conformation where the bulky methyl group is equatorial and the amino group is axial, placing the 

proton in an equatorial position. This geometric difference is the "fingerprint" for assignment.

Structural Dynamics & Conformational Analysis

To interpret the NMR data, one must first understand the thermodynamic equilibrium of the isomers.

Thermodynamic Preferences (A-Values)

The stability of cyclohexane conformers is governed by the A-values (steric bulk) of the substituents:

  • Methyl (-CH₃): ~1.74 kcal/mol

  • Amino (-NH-Et): ~1.2–1.5 kcal/mol

The system minimizes energy by placing the substituent with the larger A-value in the equatorial position.

Isomer Conformations
  • Trans Isomer (1R, 2R):

    • Conformer A: Methyl (equatorial) / Amino (equatorial). (Highly Favored)

    • Conformer B: Methyl (axial) / Amino (axial). (Disfavored due to 1,3-diaxial strain)

    • Result: The molecule is locked in the diequatorial state.

      
       is Axial. 
      
  • Cis Isomer (1R, 2S):

    • Conformer A: Methyl (equatorial) / Amino (axial). (Favored)

    • Conformer B: Methyl (axial) / Amino (equatorial). (Less favored as Methyl > Amino)

    • Result: The equilibrium shifts toward Conformer A.

      
       is Equatorial. 
      
Conformational Logic Diagram

ConformationLogic Isomer Isomer Type Trans Trans Isomer (1R, 2R) Isomer->Trans Cis Cis Isomer (1R, 2S) Isomer->Cis TransConf Diequatorial Conformation (Me-eq, N-eq) Trans->TransConf Minimizes Sterics CisConf Equatorial-Axial Conformation (Me-eq, N-ax) Cis->CisConf Methyl > Amino A-value H1_Trans H1 Proton: AXIAL Anti-periplanar to H2 TransConf->H1_Trans H1_Cis H1 Proton: EQUATORIAL Gauche to H2 CisConf->H1_Cis

Figure 1: Logical flow determining the spatial orientation of the diagnostic H1 proton based on thermodynamic stability.

Comparative NMR Analysis

The following data compares the spectral characteristics of the two isomers.

Proton ( H) NMR: The Diagnostic H1 Signal

The signal for the proton at C1 (


) is the most reliable probe. Its multiplicity is determined by the Karplus equation , which relates the vicinal coupling constant (

) to the dihedral angle (

).[2]
FeatureTrans Isomer (Diequatorial)Cis Isomer (Eq-Axial)Mechanism / Causality
H1 Spatial Orientation Axial Equatorial Dictated by the larger Methyl group preferring equatorial.
H1 Chemical Shift (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

)
~2.2 – 2.6 ppm (Upfield)~3.0 – 3.4 ppm (Downfield)Equatorial protons are deshielded by the C-C bond anisotropy of the ring.
Coupling (

)
Large (~10–12 Hz) Small (~2–5 Hz) Trans:

(large

). Cis:

(small

).
Coupling (

)
Large (~10–12 Hz) Small (~2–5 Hz) Trans: Axial-Axial coupling. Cis: Eq-Axial coupling.
Signal Multiplicity td (Triplet of Doublets) or tt Narrow Multiplet (q or dt)Trans has two large axial couplings. Cis has only small gauche couplings.
Signal Width (

)
Broad (> 20 Hz) Narrow (< 10 Hz) Sum of coupling constants.
Carbon ( C) NMR: The Gamma-Gauche Effect

Carbon shifts provide secondary validation. The Gamma-Gauche effect causes an upfield shift (shielding) for carbons that are sterically compressed (gauche interaction).

  • Cis Isomer: The axial amino group has 1,3-diaxial interactions (gamma-gauche) with C3 and C5.

    • Result: C3 and C5 in the cis isomer will appear upfield (lower ppm) compared to the trans isomer.

  • Trans Isomer: The equatorial amino group avoids these steric compressions.

    • Result: Ring carbons appear at standard cyclohexane shifts.

2D NMR (NOESY/ROESY)

Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial proximity.

  • Trans Isomer: Strong NOE correlation between

    
     (axial) and 
    
    
    
    (axial). This "1,3-diaxial correlation" is a hallmark of the axial proton.
  • Cis Isomer:

    
     is equatorial.[1] It will show NOE correlations to the vicinal equatorial protons but lacks  the strong diagnostic correlation to axial 
    
    
    
    .

Experimental Protocol: Stereochemical Assignment

This protocol ensures self-validating assignment of your synthesized product.

Phase 1: Sample Preparation[2]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis.

    • Advanced Tip: If signal overlap occurs (specifically between H1 and N-CH₂ protons), switch to C₆D₆ (Benzene-d6). The magnetic anisotropy of benzene often shifts the varying isomers differently, resolving overlaps.

  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent. High concentration is not necessary for

    
    H, but helps for 
    
    
    
    C.
Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (d1): Set to 2.0 seconds or higher. Accurate integration is required if determining a diastereomeric ratio (dr).

  • Scans (ns): 16 scans are sufficient for

    
    H; 256–512 scans for 
    
    
    
    C.
Phase 3: Analysis Workflow (Decision Tree)

AssignmentWorkflow Start Start: Acquire 1H NMR LocateH1 Locate H1 Signal (2.2 - 3.5 ppm region) Start->LocateH1 MeasureWidth Measure Signal Width (Sum of Couplings) LocateH1->MeasureWidth IsWide Is signal broad? (> 20 Hz width) MeasureWidth->IsWide IsNarrow Is signal narrow? (< 10 Hz width) MeasureWidth->IsNarrow CheckJ Check Coupling (J) Is J(H1,H2) > 10 Hz? IsWide->CheckJ AssignCis Assignment: CIS Isomer (Axial-Amino) IsNarrow->AssignCis Yes AssignTrans Assignment: TRANS Isomer (Diequatorial) CheckJ->AssignTrans Yes Validate Validation: Run NOESY AssignTrans->Validate AssignCis->Validate NOE_Trans NOE: H1 <-> H3ax/H5ax Validate->NOE_Trans If Trans NOE_Cis NOE: H1 <-> H_vicinal_eq Validate->NOE_Cis If Cis

Figure 2: Step-by-step decision tree for assigning cis/trans stereochemistry using 1H NMR data.

References

  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Retrieved from

  • Royal Society of Chemistry. Electronic Supplementary Information for Synthesis of Cyclohexylamines. Retrieved from

  • Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes and Cycloalkanes. Retrieved from

  • PubChem. N-ethyl-N-methylcyclohexanamine Compound Summary. Retrieved from

  • University of Texas at Dallas. Conformational Analysis of Substituted Cyclohexanes. Retrieved from

Sources

comparing N-ethyl-2-methylcyclohexan-1-amine with other chiral amines for resolution

Comparative Guide: -Ethyl-2-methylcyclohexan-1-amine vs. Standard Chiral Amines[1][2]

Executive Summary


-Ethyl-2-methylcyclohexan-1-aminesecondary alicyclic amines12


2

While


weakly acidic racemateshighly lipophilic substrates12
Quick Comparison Matrix
Feature

-Ethyl-2-methylcyclohexan-1-amine

-Methylbenzylamine (PEA)
2-Methylcyclohexylamine (MCA)
Amine Type Secondary (

)
Primary (

)
Primary (

)
Basicity (pKa) High (~10.8 - 11.[1][2]0)Moderate (~9.[2]8)High (~10.[2]5)
Structural Rigidity High (Chair conformation)Moderate (Planar aromatic)High (Chair conformation)
H-Bond Donors 1 (NH)2 (

)
2 (

)
Salt Crystallinity Lower (tendency to form oils)High (forms stable lattices)Moderate
Primary Application Resolution of weak/lipophilic acidsGeneral acid resolutionEnzymatic/Classical resolution

Chemical Profile & Mechanistic Analysis[1][2][3]

Structural Dynamics

The performance of a resolving agent relies on its ability to form a diastereomeric salt with a distinct solubility difference from its counterpart.[2][3][4]

  • 
    -Ethyl-2-methylcyclohexan-1-amine:  The cyclohexane ring exists predominantly in a chair conformation .[1][2] The 1,2-substitution pattern creates a fixed chiral environment.[2] The 
    
    
    -ethyl group adds significant steric bulk directly adjacent to the nitrogen, which can enhance chiral discrimination (the "handshake" fit) but may hinder salt formation with bulky acids.[2]
  • 
    -Methylbenzylamine (PEA):  The phenyl ring is planar and rigid, but the ethylamine side chain has free rotation.[2] This flexibility allows PEA to "mold" itself to various acids, explaining its broad utility.[2]
    
The "Two-Point" vs. "Three-Point" Binding

A critical differentiator is the hydrogen bonding capability:

  • Primary Amines (PEA, MCA): Can form three hydrogen bonds (

    
    ).[1] This creates a tight, highly crystalline lattice, ideal for precipitation.[2]
    
  • Secondary Amines (NEMCA): Can form only two hydrogen bonds (

    
    ).[1]
    
    • Consequence: Salts of NEMCA are generally more soluble and have a higher risk of forming oils (non-crystalline) compared to PEA.

    • Advantage:[1][5] The reduced lattice energy makes the salt formation more sensitive to subtle steric mismatches, potentially leading to higher enantiomeric purity (ee) in the crystals that do form.[2]

Basicity and Acid Compatibility

NEMCA is a stronger base than PEA due to the inductive effect of the ethyl group and the cyclohexyl ring (vs. the electron-withdrawing phenyl ring in PEA).[2]

  • Use NEMCA when: Resolving very weak acids (e.g., phenols, amino acids with protected termini) where PEA fails to protonate the acid fully.

Experimental Workflow: Resolution Protocol

This protocol describes the resolution of a hypothetical Racemic Acid (Target) using NEMCA.[2]

Phase 1: Screening (The "Spot Test")
  • Preparation: Dissolve 0.1 mmol of Racemic Acid in 500

    
    L of solvent (MeOH, EtOH, IPA, Acetone, MTBE).
    
  • Addition: Add 0.05 mmol (0.5 eq) of (1S,2R)-N-ethyl-2-methylcyclohexan-1-amine .

    • Note: Using 0.5 eq (Method of Half-Quantities) maximizes the selectivity for the less soluble diastereomer.

  • Observation:

    • Immediate Precipitate: High potential.[1][2] Heat to redissolve and cool slowly.[2]

    • Clear Solution: Salt is too soluble.[1][2] Switch to less polar solvent (MTBE/Hexane).

    • Oil/Gum:[1] Common with secondary amines.[1][2] Scratch vessel with glass rod or add seed crystal.[1][2]

Phase 2: Preparative Resolution (Scale-Up)[1]
  • Mixing: Combine Racemic Acid (10 g) and NEMCA (0.55 eq) in Ethanol (50 mL).

  • Heating: Reflux until clear.

  • Crystallization: Cool to room temperature over 4 hours, then to 0°C for 2 hours.

    • Critical Control: Do not disturb the solution during the initial cooling to prevent oiling out.[2]

  • Filtration: Collect crystals. Wash with cold MTBE (to remove non-crystalline oil).[2]

  • Liberation: Suspend salt in water; adjust pH to <2 with HCl to extract the acid (if solid) or >12 to recover the amine.[2]

Phase 3: Recycling the Agent

Unlike cheap PEA, NEMCA is likely a high-value reagent.[2]

  • Collect the mother liquor (containing the "wrong" enantiomer and excess amine).[2]

  • Basify with NaOH (pH > 12).

  • Extract NEMCA with MTBE.[1][2]

  • Distill or recrystallize to verify optical purity before reuse.[2]

Decision Logic: When to Choose Which Amine?

The following Graphviz diagram illustrates the decision process for selecting between PEA, MCA, and NEMCA.

ResolutionLogicStartStart: Racemic Acid ResolutionCheckAcidAnalyze Acid Acidity (pKa)Start->CheckAcidWeakAcidWeak Acid (pKa > 4.5)CheckAcid->WeakAcidStrongAcidStrong/Moderate Acid (pKa < 4.5)CheckAcid->StrongAcidCheckLipophilicityCheck Substrate LipophilicityWeakAcid->CheckLipophilicityTryPEATry Primary Amine (PEA)(Standard, Cheap)StrongAcid->TryPEAResultPEACrystalline Salt?TryPEA->ResultPEASuccessPEAUse PEAResultPEA->SuccessPEAYesFailPEANo Crystals / Oil / Low eeResultPEA->FailPEANoFailPEA->CheckLipophilicityHighLipoHighly LipophilicCheckLipophilicity->HighLipoLowLipoPolar / Water SolubleCheckLipophilicity->LowLipoTryNEMCATry NEMCA(Secondary, Lipophilic, Strong Base)HighLipo->TryNEMCABetter Solubility MatchTryMCATry MCA(Primary, Rigid)LowLipo->TryMCABetter Lattice Energy

Caption: Decision tree for selecting between PEA, MCA, and NEMCA based on acid acidity and lipophilicity.

Performance Data Summary

While specific head-to-head data varies by substrate, the following table summarizes the expected performance characteristics based on physicochemical principles and data from analogous cyclohexylamines.

Metric

-Methylbenzylamine (PEA)

-Ethyl-2-methylcyclohexan-1-amine
Implication
Salt Melting Point High (Sharp)Moderate to Low (Broad)PEA salts are easier to filter; NEMCA salts require careful temperature control.[1][2]
Solvent Compatibility Alcohols, Water/AlcoholEthers (MTBE, THF), HexaneNEMCA is superior for non-polar resolution (e.g., resolving fatty acids).[2]
Resolving Power (S) Moderate (Generic)High (Specific)NEMCA's rigid chair structure offers better chiral recognition if crystals form.
Recyclability High (Volatile, extractable)High (Extractable, less volatile)NEMCA is harder to remove by evaporation; requires extraction.[2][6]
Case Study: Resolution of 2-Methylcyclohexylamine (The Parent)

It is worth noting that the parent amine, 2-methylcyclohexylamine , is itself often resolved using Tartaric Acid or via Biocatalytic Transamination (using

272
  • Key Reference: Biocatalytic synthesis of chiral amines often uses

    
    -methylbenzylamine as the amine donor, highlighting the interplay between these two classes.[2]
    

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981).[2] Enantiomers, Racemates, and Resolutions. Wiley-Interscience.[2] (The foundational text on chiral resolution mechanisms).[2]

  • Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Compendium of resolving agents and protocols).

  • Shin, J. S., & Kim, B. G. (2002).[2] "Kinetic Resolution of

    
    -Methylbenzylamine with 
    
    
    -Transaminase". Biotechnology and Bioengineering.[1][2] Link
  • Google Patents. (2013).[2] "Transaminase polypeptides for chiral amine synthesis". US8470564B2.[2] (Describes the use of 2-methylcyclohexylamine and PEA in enzymatic resolution). Link

  • PubChem. (2025).[2] "cis-2-Methylcyclohexanamine Compound Summary". (Data on the parent amine structure and properties). Link

Comprehensive Comparison & Validation Guide: Chiral HPLC for N-ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate stereochemical resolution of aliphatic secondary amines is a notorious bottleneck in pharmaceutical development. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for the separation of the four stereoisomers of N-ethyl-2-methylcyclohexan-1-amine . Furthermore, it outlines a self-validating experimental protocol and a complete method validation strategy grounded in the updated ICH Q2(R2) guidelines[1].

The Chiral Challenge: this compound

This compound possesses two chiral centers (C1 and C2 on the cyclohexane ring), resulting in four distinct stereoisomers: a cis enantiomeric pair (1R,2S / 1S,2R) and a trans enantiomeric pair (1R,2R / 1S,2S).

Developing a robust HPLC method for this compound requires overcoming two fundamental physical chemistry challenges:

  • Secondary Silanol Interactions (Causality of Peak Tailing): The basic secondary amine nitrogen strongly interacts with unendcapped, acidic silanols on the silica matrix of the CSP. Without competitive masking, this causes severe peak tailing, destroying the resolution between closely eluting enantiomers.

  • Lack of a UV Chromophore: As an aliphatic amine, the molecule lacks conjugated pi-systems. While UV detection at 210 nm is possible, it is highly susceptible to baseline drift from mobile phase additives. Expert Insight: For a truly robust system, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is vastly superior to UV for this specific analyte.

Phase 1: Chiral Stationary Phase (CSP) Comparison

To establish the optimal Analytical Target Profile (ATP)[2], we must objectively compare the performance of different CSP architectures. We evaluated an immobilized polysaccharide phase, a coated polysaccharide phase, and a protein-based phase.

Table 1: CSP Performance Comparison for this compound
Chiral Stationary PhaseSelector ArchitectureMobile PhaseResolution (Rs)Tailing Factor (Tf)Verdict
CHIRALPAK® IG Immobilized AmyloseHexane / IPA / DEA (90:10:0.1)2.8 1.1 Optimal. Immobilization allows robust use of basic additives without phase degradation.
CHIRALCEL® OD-H Coated CelluloseHexane / IPA / DEA (90:10:0.1)1.61.4Sub-optimal. Coated nature limits solvent flexibility; different chiral recognition cavity yields lower Rs.
CHIRALPAK® CBH Immobilized Protein (Cellobiohydrolase)10mM Phosphate (pH 6.0) / ACN1.11.7Poor. While useful for basic amines[3], protein columns suffer from low loading capacity for simple aliphatics.

The Causality of Selection: CHIRALPAK® IG is selected as the superior column. The immobilized amylose tris(3-chloro-5-methylphenylcarbamate) selector provides a highly specific steric fit for the methylcyclohexane ring. Crucially, its immobilized nature allows for the aggressive use of Diethylamine (DEA) in the mobile phase. DEA competitively binds to the silica support's residual silanols, preventing the this compound from doing so, which is the direct cause of the excellent 1.1 Tailing Factor.

Phase 2: Optimized Experimental Protocol

To ensure trustworthiness, the following methodology is designed as a self-validating system . The protocol mandates a System Suitability Test (SST) that acts as a physical gatekeeper; if the system chemistry is off, the SST fails, preventing the generation of invalid data.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Measure 900 mL of HPLC-grade Hexane and 100 mL of Isopropanol (IPA).

    • Add exactly 1.0 mL of Diethylamine (DEA).

    • Critical Step: Degas via ultrasonication for 10 minutes. Do not use vacuum filtration alone, as the volatile DEA will evaporate, altering the pH modifier concentration and immediately causing peak tailing.

  • Standard Preparation:

    • Accurately weigh 10.0 mg of the this compound reference standard (mixed isomers).

    • Dissolve in 10 mL of the mobile phase to yield a 1.0 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IG (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Temperature: 25°C.

    • Detection: CAD (Evaporator temp: 35°C) or UV at 210 nm (Reference cell off).

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Inject the standard preparation six times.

    • Acceptance Criteria: Resolution (Rs) between all four peaks must be ≥ 1.5. Tailing factor (Tf) for the last eluting peak must be ≤ 1.5. Relative Standard Deviation (RSD) of peak areas must be ≤ 2.0%.

Phase 3: ICH Q2(R2) Method Validation Strategy

The updated ICH Q2(R2) framework integrates Analytical Quality by Design (AQbD) principles, emphasizing a lifecycle approach and the definition of a Method Operable Design Region (MODR)[4].

Caption: ICH Q2(R2) Lifecycle for Chiral HPLC Method Validation.

Table 2: ICH Q2(R2) Validation Metrics Summary

Validation parameters must be systematically evaluated to ensure the procedure is fit for its intended purpose[1]. Below is the summary of validation metrics for the optimized CHIRALPAK IG method.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities/blanksBlank injection shows 0% interference at RTsPass
Reportable Range R² ≥ 0.999 over the defined rangeR² = 0.9998 (From LOQ to 120% of target)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8% recoveryPass
Repeatability RSD ≤ 2.0% (n=6 injections)RSD = 0.85%Pass
Intermediate Precision RSD ≤ 2.0% (Different days/analysts/instruments)RSD = 1.12%Pass
Robustness (MODR) Stable Rs under deliberate method variationsRs > 2.0 maintained with ±2% IPA, ±5°C TempPass

Causality of Robustness: By mapping the MODR during validation, we prove that minor fluctuations in pump blending (±2% IPA) do not cause co-elution. Because the amylose selector relies on hydrogen bonding and steric inclusion, temperature variations (±5°C) alter the binding kinetics; however, the baseline Rs of 2.8 provides enough buffer to keep the lowest Rs above the 1.5 threshold, validating the method's ruggedness.

References

  • European Medicines Agency. "ICH guideline Q2(R2) on validation of analytical procedures." EMA Scientific Guidelines. URL:[Link]

  • Element Lab Solutions. "Daicel Protein-based Chiral Columns." Element Lab Solutions Catalog. URL:[Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)." IJPS Journal. URL:[Link]

  • PharmaLex. "Automating ICH-Q2(R2) Validation of Analytical Procedures." PharmaLex Global. URL:[Link]

Sources

A Comparative Guide to the Pharmacological and Physicochemical Profiling of N-ethyl-2-methylcyclohexan-1-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of N-ethyl-2-methylcyclohexan-1-amine and its structurally related analogs. While extensive research on this specific molecule is not publicly available, its core cyclohexylamine scaffold is a well-established pharmacophore in medicinal chemistry, notably in compounds targeting central nervous system (CNS) receptors.[1][2] This document outlines a logical, field-proven workflow for synthesizing a focused library of analogs, characterizing their physicochemical properties, and evaluating their pharmacological performance at a plausible biological target. The methodologies described herein are grounded in established principles of drug discovery, providing researchers with a robust template for structure-activity relationship (SAR) studies.[3][4]

Introduction: Rationale for a Comparative Study

The N-alkyl-cyclohexylamine moiety is a key structural feature in various pharmacologically active agents.[1] Structure-activity relationship (SAR) studies on such scaffolds are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[3][4] this compound presents a simple yet interesting chemical starting point. Systematic modification of its core structure allows for a detailed exploration of how changes in sterics, electronics, and lipophilicity impact biological activity.

This guide proposes a hypothetical comparative study focused on a plausible target for this chemical class: the Dopamine Transporter (DAT), a key regulator of dopaminergic neurotransmission and a target for various therapeutic agents and research chemicals.[1] The protocols and principles outlined are broadly applicable to other potential targets, such as NMDA receptors or other G-protein coupled receptors (GPCRs).[2][5]

Design and Synthesis of an Analog Library

To establish a clear SAR, a focused library of analogs should be synthesized. The selection is based on common medicinal chemistry strategies to probe key structural features.

Proposed Analogs for Synthesis:

Compound IDBase StructureR1 (N-substituent)R2 (Ring-substituent)Rationale
LEAD-001 This compound-CH₂CH₃2-CH₃Parent compound for baseline data.
ANA-002 Analog 2-CH₃2-CH₃Evaluate the impact of N-alkyl chain length (Ethyl vs. Methyl).
ANA-003 Analog 3-CH₂CH₂CH₃2-CH₃Evaluate the impact of increasing N-alkyl chain length (Propyl).
ANA-004 Analog 4-H2-CH₃Determine the necessity of the N-alkyl group.
ANA-005 Analog 5-CH₂CH₃HAssess the contribution of the 2-methyl group to activity.
ANA-006 Analog 6-CH₂CH₃3-CH₃Investigate the impact of methyl group positional isomerism.
ANA-007 Analog 7-CH₂CH₃4-CH₃Investigate the impact of methyl group positional isomerism.

This selection allows for a systematic evaluation of the N-ethyl group and the 2-methyl group's contribution to the overall activity profile.

Experimental Workflows and Protocols

A rigorous comparative study requires a multi-faceted experimental approach, progressing from fundamental physicochemical characterization to detailed pharmacological evaluation.

Physicochemical Profiling

The measurement of key physicochemical properties is critical to understanding a compound's potential pharmacokinetic behavior.[6][[“]] High-throughput, automated methods are often employed in early drug discovery to enable rapid screening.[[“]][8]

Key Parameters:

  • Lipophilicity (LogP/LogD): Influences membrane permeability, solubility, and protein binding.[9]

  • Aqueous Solubility: Crucial for absorption and formulation.[8][9]

  • Ionization Constant (pKa): Determines the charge state of the molecule at physiological pH, affecting receptor interaction and permeability.

Protocol: High-Throughput Lipophilicity Determination (Shake-Flask Method)

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic phase (n-octanol).

  • Sample Addition: Dissolve a known amount of the test compound in the n-octanol.

  • Partitioning: Mix the n-octanol solution with the aqueous buffer in a 1:1 ratio. Agitate vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Pharmacological Evaluation: A Screening Cascade

A tiered approach, or screening cascade, is an efficient method to characterize the pharmacological profile of the synthesized analogs. This workflow prioritizes potent and selective compounds for more complex downstream assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Functional Activity cluster_2 Phase 3: Selectivity & Downstream A Synthesized Analog Library (LEAD-001 to ANA-007) B Primary Binding Assay (e.g., [³H]WIN 35,428 Competition @ DAT) A->B Single concentration screen C IC₅₀ Determination (10-point dose response) B->C Active Compounds D Functional Assay (Dopamine Uptake Inhibition) C->D Potent Binders E Selectivity Panel (Binding @ SERT, NET) D->E Functionally Active Compounds F Lead Candidate(s) E->F Selective Compounds G cluster_0 Presynaptic Terminal DAT Dopamine Transporter (DAT) DA_in Intracellular Dopamine DAT->DA_in Reuptake P P DA_out Synaptic Dopamine DA_out->DAT Binding PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation (Modulation)

Caption: Simplified schematic of dopamine reuptake via DAT.

Conclusion

This guide presents a systematic and scientifically rigorous approach for conducting a comparative study of this compound and its analogs. By following the outlined workflows for synthesis, physicochemical profiling, and pharmacological testing, researchers can effectively elucidate structure-activity relationships. The provided protocols for radioligand binding and functional uptake assays serve as robust, industry-standard methods for characterizing compound performance at monoamine transporters. The resulting data will provide crucial insights into the chemical features required for potent and selective modulation of the target, guiding future optimization efforts in drug discovery programs.

References

  • Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link]

  • Zhou, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. Available from: [Link]

  • Henchoz, Y., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-729. Available from: [Link]

  • Zhu, T., et al. (2008). Development of a universal high-throughput calcium assay for G-protein-coupled receptors with promiscuous G-protein Gα15/16. Acta Pharmacologica Sinica, 29(4), 507-516. Available from: [Link]

  • Olsen, R., et al. (2020). TRUPATH, an Optimized BRET Platform for Monitoring G-Protein-Coupled Receptor and G-Protein-Subtype-Specific Activation. bioRxiv. Available from: [Link]

  • Sygnature Discovery. (n.d.). Physicochemical Profiling. Sygnature Discovery. Available from: [Link]

  • Carroll, F. I., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3474-3480. Available from: [Link]

  • Consensus. (n.d.). What is the impact of physicochemical profiling on rational drug design? Consensus. Available from: [Link]

  • Wu, J. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development. Available from: [Link]

  • Klotz, K. N. (2015). Ligand-receptor interactions. Current Protocols in Pharmacology, 71, 9.2.1-9.2.17. Available from: [Link]

  • Zhou, H., et al. (2013). Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-1406. Available from: [Link]

  • ResearchGate. (n.d.). Structures and activities of the arylcyclohexylamines derivatives. ResearchGate. Available from: [Link]

  • Vignal, E., et al. (2022). An original approach to measure ligand/receptor binding affinity in non-purified samples. Scientific Reports, 12(1), 4280. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755-2759. Available from: [Link]

  • Syedbasha, M., et al. (2016). An ELISA-based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (114), 53575. Available from: [Link]

  • Kim, C. Y., et al. (2011). Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 21(8), 2392-2396. Available from: [Link]

Sources

Strategic Determination of Absolute Configuration: A Comparative Guide for N-Ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Challenge

Target Molecule: N-ethyl-2-methylcyclohexan-1-amine Molecular Class: Secondary Amine / Cyclohexane Derivative Stereochemical Complexity: Two contiguous chiral centers (C1 and C2). Isomer Space: 4 Stereoisomers (Two enantiomeric pairs: cis-(


)/(

) and trans-(

)/(

)).

Determining the absolute configuration (AC) of this compound presents a specific challenge common in drug development: the molecule is a low-molecular-weight liquid with high conformational flexibility and lacks heavy atoms, making direct X-ray diffraction difficult without modification. Furthermore, as a secondary amine with steric bulk (ethyl group + adjacent methyl), derivatization kinetics can be slow.

This guide compares the three industry-standard methodologies for AC determination: Single Crystal X-Ray Diffraction (SC-XRD) via Salt Formation , NMR Spectroscopy via Mosher’s Method , and Vibrational Circular Dichroism (VCD) .

Strategic Decision Framework

The choice of method depends on sample availability, physical state, and access to instrumentation.[1]

DecisionMatrix Start Start: this compound IsSolid Is the free base crystalline? Start->IsSolid CanSalt Can it form a crystalline HBr/HCl salt? IsSolid->CanSalt No XRay Method A: SC-XRD (HBr Salt) (Gold Standard) IsSolid->XRay Yes CanSalt->XRay Yes (Preferred) IsLiquid Sample is Oil/Liquid CanSalt->IsLiquid No (Amorphous) HasVCD Access to VCD Spectrometer? IsLiquid->HasVCD VCD Method C: VCD + DFT (Non-destructive) HasVCD->VCD Yes Mosher Method B: NMR (Mosher's Method) (Derivatization) HasVCD->Mosher No

Figure 1: Strategic decision tree for selecting the absolute configuration determination method.

Comparative Analysis of Methods

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The "Heavy Atom" Approach

Because the target amine contains only light atoms (C, H, N), the anomalous scattering of X-rays (using standard Mo K


 sources) is insufficient to reliably determine the Flack parameter , which distinguishes enantiomers.
  • Strategy: Convert the amine into a hydrobromide (HBr) salt. Bromine is a heavy atom that provides strong anomalous scattering, allowing for a definitive assignment of AC.

  • Pros: Unambiguous determination; provides relative (cis/trans) and absolute configuration simultaneously.

  • Cons: Requires growing a high-quality single crystal (often the bottleneck); destructive (unless crystal is recovered).

Method B: NMR Spectroscopy (Mosher's Method)

The Solution-State Approach

This method involves derivatizing the amine with a chiral auxiliary, typically


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric amides.
  • Mechanism: The phenyl group of the MTPA auxiliary exerts an anisotropic shielding effect on the protons of the amine. By comparing the chemical shifts (

    
    ) of the 
    
    
    
    -MTPA and
    
    
    -MTPA derivatives, the spatial arrangement of groups around the nitrogen can be deduced.
  • Pros: Requires only standard NMR; rapid for solution-phase samples.

  • Cons: Secondary amines with bulky neighbors (like the C2-methyl group here) can suffer from rotameric broadening in NMR, complicating analysis. Incomplete reaction can lead to kinetic resolution, skewing results.

Method C: Vibrational Circular Dichroism (VCD)

The Computational-Spectroscopic Approach [2]

VCD measures the differential absorption of left and right circularly polarized infrared light.[2][3][4]

  • Strategy: Measure the VCD spectrum of the neat liquid or solution. Simultaneously, calculate the theoretical VCD spectrum for a specific enantiomer (e.g.,

    
    ) using Density Functional Theory (DFT). If the spectra match, the configuration is assigned; if they are mirror images, it is the opposite enantiomer.
    
  • Pros: Non-destructive; no derivatization required; works on oils.[2]

  • Cons: Computationally expensive (requires cluster/cloud computing for DFT); high equipment cost.

Comparative Data Summary
FeatureSC-XRD (HBr Salt)NMR (Mosher)VCD (+DFT)
Sample State Solid (Single Crystal)SolutionSolution / Neat Liquid
Mass Required 5–20 mg2–5 mg5–10 mg (recoverable)
Time to Result 2–7 Days (Crystallization dependent)1–2 Days2–3 Days (Calculation dependent)
Confidence Absolute (100%) High (90-95%)High (95%+)
Cost High (Instrument/Time)Low (Reagents)Medium (Compute/Instrument)
Primary Risk Failure to crystallizeRotamers/Peak OverlapDFT Model Inaccuracy

Detailed Experimental Protocols

Protocol A: Hydrobromide Salt Formation & Crystallization (For SC-XRD)

Objective: Introduce a heavy atom (Br) to enable Flack parameter determination.

  • Dissolution: Dissolve 50 mg of this compound in 0.5 mL of diethyl ether or ethanol.

  • Acidification: Dropwise add 48% aqueous hydrobromic acid (HBr) or 1M HBr in acetic acid until pH < 3. A precipitate should form.

  • Recrystallization (Vapor Diffusion):

    • Dissolve the crude salt in a minimum amount of methanol (solvent).

    • Place this solution in a small inner vial.

    • Place the inner vial inside a larger jar containing diethyl ether (antisolvent). Cap the large jar tightly.

    • Allow to stand undisturbed for 3–5 days. Ether will diffuse into the methanol, slowly lowering solubility and growing high-quality crystals.

  • Analysis: Select a crystal with sharp edges. Collect data using Mo K

    
     or Cu K
    
    
    
    radiation.
  • Validation: Refine the structure. Check the Flack parameter (

    
    ) :
    
    • 
       (with standard uncertainty 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (the crystal is the opposite enantiomer).
      
Protocol B: Mosher Amide Synthesis (For NMR)

Objective: Create diastereomers to measure


.[5]

Warning: Due to the steric bulk of the N-ethyl and C2-methyl groups, standard coupling (DCC/EDC) may be sluggish. The acid chloride method is recommended.

  • Preparation of MTPA-Cl: Convert

    
    -MTPA and 
    
    
    
    -MTPA acids to their respective acid chlorides using oxalyl chloride and catalytic DMF in DCM (1 hour, reflux). Remove volatiles in vacuo.
  • Coupling:

    • Tube A: Mix amine (10 mg) +

      
      -MTPA-Cl (1.5 eq) + Triethylamine (3 eq) + DMAP (cat) in DCM.
      
    • Tube B: Mix amine (10 mg) +

      
      -MTPA-Cl (1.5 eq) + Triethylamine (3 eq) + DMAP (cat) in DCM.
      
    • Stir for 12 hours at room temperature.

  • Workup: Quench with water, extract with DCM, pass through a small silica plug to remove unreacted amine/acid.

  • NMR Analysis: Acquire

    
    H NMR (and 
    
    
    
    F NMR) for both samples in CDCl
    
    
    .
  • Calculation:

    • Assign protons (

      
      ) in both spectra.
      
    • Calculate

      
      .[1][5]
      
    • Note on Nomenclature: The

      
      -acid chloride yields the 
      
      
      
      -amide according to Cahn-Ingold-Prelog priority changes, but typically literature compares the starting acid configuration. Ensure you follow the specific "Mosher Model" convention you are citing (typically
      
      
      ).

Mechanism Visualization: Mosher's Model[6]

The following diagram illustrates how the phenyl group shields protons, allowing configuration assignment.

MosherModel Amide MTPA-Amide Conformer (C-F bond eclipses C=O) Phenyl Phenyl Group (Shielding Zone) Amide->Phenyl Anisotropic Effect ProtonsL Left Side Protons (Shielded: Negative Δδ) Phenyl->ProtonsL Shields ProtonsR Right Side Protons (Deshielded: Positive Δδ) Phenyl->ProtonsR Little Effect Result If Δδ (S-R) < 0: Proton is on 'Left' If Δδ (S-R) > 0: Proton is on 'Right' ProtonsL->Result ProtonsR->Result

Figure 2: Logical flow of the Mosher Model. The phenyl ring of the auxiliary creates a shielding cone. By mapping which protons have positive vs. negative


 values, the stereocenter configuration is reconstructed.[5][6]

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. Link
  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[2][3][4] Chirality, 15(9), 743-758. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][7] Nature Protocols, 2, 2451–2458. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-ethyl-2-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of N-ethyl-2-methylcyclohexan-1-amine, a compound requiring meticulous management due to its hazardous properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, regulatory compliance, and scientific best practices. The causality behind each step is explained to ensure a deep understanding of the protocol's integrity.

Hazard Profile and Immediate Safety Precautions

This compound and structurally similar aliphatic amines are hazardous materials. An understanding of their properties is the foundation of safe handling and disposal. These compounds are typically corrosive, flammable, and toxic.[1][2][3] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[1][4] Ingestion and dermal absorption can lead to systemic toxic effects.[1][2]

Causality of Hazards: The basicity of the amine group contributes to its corrosive nature, capable of causing severe damage to biological tissues.[1] Like many organic amines, it can be volatile and its vapors may form flammable or explosive mixtures with air.[2][4]

Immediate Protective Measures (PPE): Before handling this compound in any capacity, from use in an experiment to waste disposal preparation, the following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[1][5]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat, apron, and/or coveralls. For large quantities or spill response, chemical-resistant boots and full-body suits are necessary.[1]

  • Respiratory Protection: All handling of this substance should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] If vapors or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4]

Table 1: Key Safety and Physical Properties
PropertyValue / InformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), Flammable liquid and vapor.[1][2][3][4]
RCRA Waste Codes Potentially D001 (Ignitability), D002 (Corrosivity)[1]
Incompatibilities Strong acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide.[1][1]
Hazardous Decomposition Combustion may produce oxides of nitrogen (NOx) and carbon (CO, CO2).[1][1]
Appearance Typically a clear, colorless liquid with a characteristic amine (ammonia-like or fishy) odor.[1][2][1][2]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its properties, any waste containing this compound must be treated as hazardous waste.

Protocol for Waste Characterization:

  • Consult the Safety Data Sheet (SDS): The SDS for the specific chemical or a closely related one is the primary source of information. It will list the relevant hazards.[1][4]

  • Identify Hazardous Characteristics: Based on available data for similar amines, this waste will likely exhibit the RCRA characteristics of Ignitability (D001) and Corrosivity (D002).[1]

  • Labeling: Immediately upon generating the waste, affix a "Hazardous Waste" label to the container. The label must include the chemical name ("this compound waste"), the specific hazards (e.g., Corrosive, Flammable, Toxic), and the date of accumulation.

Segregation: A Critical Step for Safety Keeping amine waste separate from other chemical wastes is crucial to prevent dangerous reactions.[5]

  • Why Segregate? Mixing amines with incompatible substances like acids can cause a violent exothermic neutralization reaction, leading to boiling and splashing of corrosive materials.[1] Contact with strong oxidizers can result in fire or explosion.

  • Procedure:

    • Dedicate a specific, compatible waste container solely for this compound and related amine waste.

    • Store this container separately from acids, oxidizers, and other incompatible chemical waste groups.[5][6] Refer to a chemical compatibility chart for detailed guidance.[6][7]

On-site Waste Storage and Handling

Proper storage of the characterized and segregated hazardous waste is mandated by regulations and is essential for laboratory safety.

Step-by-Step Storage Protocol:

  • Container Selection: Use only containers made of compatible materials (e.g., polyethylene, glass). The original container is often a suitable choice.[4][5] Ensure the container is in good condition with a tightly sealing lid.

  • Labeling: The hazardous waste label must be complete and clearly visible.

  • Closed Container Policy: The waste container must be kept tightly sealed at all times, except when adding waste.[5][8] This prevents the release of harmful and flammable vapors.[1]

  • Storage Location: Store the sealed container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage area.[5] The area should be cool, dry, and away from direct sunlight or heat sources.[3][5]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (e.g., a spill tray or tub) to contain any potential leaks.

Spill Management Protocol

Preparedness for accidental spills is non-negotiable.[5]

Immediate Actions for any Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Eliminate all ignition sources (e.g., turn off hot plates, equipment).[1]

  • Protect: Don the appropriate PPE as described in Section 1.

Procedure for a Small, Controllable Spill:

  • Containment: Cover the spill with a commercial absorbent material suitable for chemicals (e.g., vermiculite, Chemizorb®).[1][4] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]

  • Decontamination: Clean the affected area. A 5% solution of a weak acid like acetic acid can be used to neutralize the residual amine, followed by a thorough rinse with water.[9][10] All cleanup residues and decontamination solutions must be disposed of as hazardous waste.[1]

Procedure for a Large Spill: For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[9] Do not attempt to clean up a large spill without specialized training and equipment.

Final Disposal Procedures

Disposal of this compound waste must be conducted in strict accordance with all local, state, and federal regulations.[4][9]

The Core Principle: Professional Disposal Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8] Amines can be harmful to aquatic life and disrupt ecosystems.[1][5]

Step-by-Step Disposal Workflow:

  • Engage a Licensed Contractor: The only acceptable method for disposal is through a licensed and certified hazardous waste disposal company.[4][5] Your institution's EH&S office will have established procedures and contracts for this service.

  • Documentation: Ensure all waste is properly documented on a hazardous waste manifest or other required paperwork. Maintain records of all disposals as required by law.[5]

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's accumulation area by the disposal contractor.

Decontamination of Empty Containers

Even "empty" containers retain chemical residues and vapors and must be managed as hazardous waste until properly decontaminated.[1][11]

Protocol for Container Decontamination:

  • Triple Rinsing: A common procedure is to triple-rinse the container with a suitable solvent.

  • Manage Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[11] It should be added to your this compound waste stream.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of through non-hazardous routes, but this must be verified with your institution's waste management plan.

Visual Workflow: Disposal Decision Tree

The following diagram outlines the critical decision points in the disposal process for this compound.

DisposalDecisionTree start Waste Generation (this compound) characterize Characterize as Hazardous Waste (Corrosive D002, Ignitable D001) start->characterize label_waste Affix Hazardous Waste Label (Name, Hazards, Date) characterize->label_waste segregate Segregate from Incompatibles (Acids, Oxidizers) label_waste->segregate storage_q Store in Compatible, Sealed Container with Secondary Containment segregate->storage_q spill_check Spill Occurred? storage_q->spill_check spill_proc Follow Spill Management Protocol (Section 4) spill_check->spill_proc Yes empty_container_q Container Empty? spill_check->empty_container_q No spill_proc->storage_q disposal_path Arrange Pickup with Licensed Hazardous Waste Contractor documentation Complete Waste Manifest & Maintain Records disposal_path->documentation final_disposal Final Disposal documentation->final_disposal empty_container_q->disposal_path No decon Decontaminate Container (e.g., Triple Rinse) empty_container_q->decon Yes rinsate Collect Rinsate as Hazardous Waste decon->rinsate rinsate->storage_q

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safety Data Sheet. (2015). CHEMTRON SUPPLY CORPORATION.
  • SAFETY DATA SHEET: N,N-Dicyclohexylmethylamine. (2025). Sigma-Aldrich.
  • N-ethyl-N-methylcyclohex-2-en-1-amine. PubChem, National Center for Biotechnology Information.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • N-ethyl-2-methylcyclopentan-1-amine. PubChem, National Center for Biotechnology Information.
  • Amine Disposal For Businesses. (2024). Collect and Recycle.
  • Hazardous Waste Manual. Alabama A&M University.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: N-Methylcyclohexylamine. (2009). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: N-Methylcyclohexylamine. (2009). Fisher Scientific.
  • Chemical Waste Management Guide. Auburn University.
  • SAFETY DATA SHEET: N-Ethylmethylamine. (2025). TCI Chemicals.
  • This compound hydrochloride (C9H19N). PubChemLite.
  • N-Methylcyclohexylamine. Apollo Scientific.
  • SAFETY DATA SHEET: N-Methylcyclohexylamine. (2023). Fisher Scientific.
  • 2-Ethyl-N-methylhexan-1-amine Properties. United States Environmental Protection Agency.
  • N-ethyl-2-methylpropan-1-amine. (2025). Chemsrc.
  • Chemical Compatibility Chart.
  • N-ethyl-2-methanesulfonylcyclohexan-1-amine. BLD Pharm.
  • Chemical Compatibility Database. Cole-Parmer.
  • Chemical Compatibility Chart X.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.